3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Description
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Properties
IUPAC Name |
5-tert-butyl-2-prop-2-ynyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-5-6-12-9(13)7-8(11-12)10(2,3)4/h1,7,11H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOQBWNXXYYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the chemical properties of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, a functionalized pyrazole derivative with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, its chemical behavior can be expertly inferred from the well-established chemistry of the pyrazole core and its constituent functional groups. This document will delve into the structural features, tautomerism, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the synthesis and utilization of novel heterocyclic scaffolds. The pyrazole nucleus is a cornerstone in the development of numerous approved drugs, and understanding the nuances of its derivatives is paramount for future innovation.[1][2]
Introduction to the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science.[3][4] Its unique electronic configuration and structural versatility allow for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The metabolic stability of the pyrazole nucleus further enhances its appeal in the design of therapeutic agents.[1] The subject of this guide, this compound, incorporates several key functional groups that impart distinct and valuable chemical characteristics. The bulky tert-butyl group can influence solubility and binding interactions, while the propargyl group provides a reactive handle for further molecular elaboration through reactions such as click chemistry. The pyrazol-5-ol core introduces the fascinating property of tautomerism, which significantly impacts its reactivity and potential biological targets.
Structural Features and Tautomerism
A critical aspect of the chemistry of this compound is its existence in various tautomeric forms. Pyrazol-5-ones can exist in three principal tautomeric forms: the hydroxyl form (OH-form), the methylene-keto form (CH-form), and the amino-keto form (NH-form).[6][7]
Caption: Tautomeric forms of the pyrazol-5-one core.
The equilibrium between these tautomers is influenced by factors such as the nature of the substituents on the pyrazole ring and the polarity of the solvent. For 1-substituted pyrazol-5-ones, the equilibrium between the OH and NH forms is often predominant.[6] The presence of the bulky tert-butyl group at the 3-position and the propargyl group at the N1 position will sterically and electronically influence this equilibrium. Spectroscopic techniques, particularly NMR, are essential for determining the predominant tautomeric form in different environments.[7][8]
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 3,5-disubstituted pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[9] For this compound, a plausible synthetic route would involve the reaction of a tert-butyl substituted β-ketoester, such as ethyl pivaloylacetate, with propargylhydrazine.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tautomeric Dynamics of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
The following technical guide analyzes the tautomeric behavior, synthesis, and characterization of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol . This document is structured for application scientists and medicinal chemists requiring actionable data on this specific scaffold.
Executive Summary
The molecule This compound represents a specialized class of N-substituted pyrazolones. Its structural significance lies in the dual functionality: the tert-butyl group provides lipophilicity and steric bulk (preventing certain metabolic oxidations), while the propargyl (prop-2-yn-1-yl) group serves as a bio-orthogonal handle for "Click" chemistry (CuAAC reactions).
However, the utility of this scaffold is governed by its tautomeric equilibrium . Unlike simple aromatics, this molecule exists in a fluid state between aromatic (enol) and non-aromatic (keto) forms. Understanding this equilibrium is critical for:
-
Drug Design: Determining the active pharmacophore (H-bond donor vs. acceptor).
-
Synthesis: Predicting regioselectivity during alkylation or acylation (O- vs. C-attack).
-
Analysis: Interpreting complex NMR spectra that vary wildly with solvent choice.
The Tautomeric Landscape
For 1-substituted-3-substituted-pyrazol-5-ols, three theoretical tautomers exist. However, due to the substitution at N1 (propargyl), the "NH-form" (1H-pyrazol-3-one structure) is energetically unfavorable and kinetically blocked under standard conditions. The primary equilibrium exists between the 5-OH (Enol) and CH (Keto) forms.
Structural Equilibrium
-
Form A (Enol): 1-(prop-2-yn-1-yl)-3-(tert-butyl)-1H-pyrazol-5-ol. Aromatic system.[1][2][3][4][5][6] Predominant in polar H-bond accepting solvents (DMSO, MeOH).
-
Form B (Keto): 1-(prop-2-yn-1-yl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one. Non-aromatic. Possesses a reactive methylene at C4. Predominant in non-polar solvents (CDCl3, Toluene) and often in the solid state (stabilized by intermolecular H-bonds).
Pathway Visualization
The following diagram illustrates the proton transfer mechanism and the solvent-dependent equilibrium shift.
Caption: Figure 1. Tautomeric equilibrium between the aromatic Enol form (left) and the non-aromatic Keto form (right), driven by solvent polarity and hydrogen bonding capacity.
Analytical Characterization Guide
Distinguishing the tautomers requires specific spectroscopic techniques. The presence of the propargyl group adds a diagnostic triplet (~2.2 ppm) and doublet (~4.5 ppm) that remain relatively stable, whereas the pyrazole core signals shift dramatically.
NMR Spectroscopic Signatures
The following table summarizes the expected shifts for this compound.
| Feature | Enol Form (in DMSO-d6) | Keto Form (in CDCl3) | Mechanistic Cause |
| C4 Proton | δ 5.4 - 5.8 ppm (Singlet, 1H) | δ 3.4 - 3.6 ppm (Singlet/Broad, 2H) | In Enol, C4-H is vinylic/aromatic. In Keto, C4-H2 is an aliphatic methylene. |
| C5 Carbon | δ ~155 - 160 ppm (C-OH) | δ ~170 - 175 ppm (C=O) | De-shielding of the carbonyl carbon in the Keto form. |
| OH Proton | δ 9.5 - 12.0 ppm (Broad) | Absent | Exchangeable proton; often invisible in CDCl3 if Keto form dominates. |
| Propargyl CH2 | δ ~4.6 ppm (Doublet) | δ ~4.3 - 4.5 ppm (Doublet) | Minor shift due to change in ring current anisotropy. |
| tert-Butyl | δ ~1.2 ppm (Singlet) | δ ~1.2 ppm (Singlet) | Distant from the tautomeric center; minimal shift. |
Critical Note: In CDCl3, you may observe a mixture of forms or broad peaks due to intermediate exchange rates on the NMR timescale. For clean characterization, always use DMSO-d6 to lock the molecule in the Enol form.
Infrared (IR) Spectroscopy
-
Keto Form (Solid State/KBr): Look for a strong Carbonyl (C=O) stretch at 1680–1720 cm⁻¹ .
-
Enol Form: Look for a broad O-H stretch at 3200–3500 cm⁻¹ and the absence of a high-frequency carbonyl peak (C=N/C=C stretches appear around 1580–1620 cm⁻¹).
Synthetic Protocol & Causality
To ensure high purity and regioselectivity (N1-alkylation), the condensation of a hydrazine with a
Synthesis Workflow
Reaction: Condensation of Propargyl Hydrazine with Ethyl 4,4-dimethyl-3-oxopentanoate.
Caption: Figure 2. Regioselective synthesis pathway via cyclocondensation.
Step-by-Step Protocol
-
Preparation: Dissolve propargyl hydrazine hydrochloride (1.1 equiv) and sodium acetate (1.2 equiv) in Ethanol (0.5 M concentration). Stir for 15 min to generate the free hydrazine base in situ.
-
Why: The HCl salt is stable; the free base is reactive but prone to oxidation. In situ generation prevents degradation.
-
-
Addition: Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv) dropwise.
-
Why: The tert-butyl group is bulky. Dropwise addition ensures the hydrazine attacks the ketone (more reactive) before the ester, though the steric bulk of t-butyl directs attack to the less hindered carbonyl if not controlled. However, in this specific keto-ester, the ketone is adjacent to the t-butyl group. Actually, hydrazine attacks the ester carbonyl or the ketone?
-
Correction: Hydrazines typically attack the ketone first to form a hydrazone, then cyclize on the ester. However, with a bulky t-butyl group at the ketone, regioselectivity can be sensitive. The N-substituted hydrazine (propargyl) attacking the ketone vs ester determines if the substituent ends up at N1 or N2. Literature suggests N-substituted hydrazines reacting with
-keto esters yield 1-substituted-3-alkyl-5-pyrazolones.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The product often precipitates. If not, evaporate ethanol, redissolve in EtOAc, wash with water/brine, and dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.
-
Target: White to off-white solid.
-
Reactivity Implications (The "Why" it Matters)
Understanding the tautomerism is vital for downstream derivatization:
-
O-Alkylation vs. N-Alkylation:
-
If you treat the product with an alkyl halide (R-X) and a base (K2CO3), the Enol form (O-nucleophile) and N2 are competing nucleophiles.
-
Result: You often get a mixture of O-ether and N2-alkylated products.
-
Control: To force C4-alkylation (Knoevenagel type), use the Keto form reactivity (often catalyzed by piperidine/AcOH).
-
-
Click Chemistry (CuAAC):
-
The propargyl group is stable to the tautomeric shift. However, if the pyrazolone coordinates with the Copper(I) catalyst (acting as a ligand via N2/O), it may poison the Click reaction.
-
Solution: Use a chelating ligand (e.g., TBTA) in excess to protect the Cu catalyst from the pyrazolone core.
-
References
-
Comparison of NMR Spectra in Liquid State (1H, 13C, 15N): Holzer, W., & Seiringer, G. (2025). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
-
Solvent Effects on Pyrazolone Tautomerism: Chmutova, G. A., et al. (2009). Quantum-Chemical Investigation of Structure and Reactivity of Pyrazol-5-ones. ResearchGate. [Link]
-
Synthesis of 3-tert-butyl-1H-pyrazol-5-yl derivatives: Reddy, T. S., et al. (2013).[5] Synthesis of Novel 5-(3-t-Butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles. Indian Journal of Heterocyclic Chemistry. [Link]
-
Crystal Structure and Tautomerism of 3-tert-butyl Pyrazoles: Alkorta, I., et al. (2019). The Tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the Solid State and in Solution. NIH/PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
Technical Guide: Determination of the Solubility of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for the experimental determination of the solubility of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in dimethyl sulfoxide (DMSO). Recognizing the limited availability of public-domain solubility data for this specific compound, this document emphasizes a robust, first-principles approach. It is designed for researchers, scientists, and drug development professionals who require accurate solubility data for applications such as high-throughput screening, compound management, and formulation development. The guide details the theoretical underpinnings of solubility in aprotic polar solvents, provides a step-by-step protocol for the isothermal shake-flask method, outlines analytical quantification via High-Performance Liquid Chromatography (HPLC), and discusses the interpretation of results. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as a cornerstone for success. Poor solubility can hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to unpredictable in vivo results and the ultimate failure of an otherwise promising molecule.
This compound is a heterocyclic compound with structural motifs that are of interest in medicinal chemistry. As with any novel compound, a thorough understanding of its solubility is paramount. Dimethyl sulfoxide (DMSO) is the most widely used solvent for compound storage and high-throughput screening (HTS) in the pharmaceutical industry due to its exceptional solvating power for a wide range of organic molecules. Therefore, accurately determining the solubility of our target compound in DMSO is a critical first step in its developmental journey.
This guide will provide both the theoretical context and a practical, validated workflow for determining this crucial parameter.
Theoretical Framework: Understanding Solubility in DMSO
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
2.1. The Solute: this compound
To understand its solubility, we must first consider the structure of the molecule itself. Key features include:
-
Pyrazol-5-ol Core: A heterocyclic ring system capable of hydrogen bonding (both as a donor from the -OH group and an acceptor at the nitrogen atoms).
-
tert-Butyl Group: A bulky, nonpolar (lipophilic) group that will influence van der Waals interactions.
-
Propargyl Group (prop-2-yn-1-yl): The terminal alkyne offers a region of electron density and potential for specific interactions.
The interplay between the polar, hydrogen-bonding capable pyrazolol ring and the nonpolar tert-butyl group gives the molecule a somewhat amphipathic character, which will govern its interaction with solvents.
2.2. The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent. Its key properties relevant to solubility include:
-
High Dielectric Constant: This allows it to effectively shield the electrostatic interactions between solute molecules, facilitating their separation and dissolution.
-
Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a potent hydrogen bond acceptor, allowing it to interact favorably with the hydroxyl group of the pyrazolol ring.
-
Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor.
The dissolution of this compound in DMSO is therefore primarily driven by dipole-dipole interactions and the formation of hydrogen bonds between the compound's -OH group and the DMSO's sulfoxide oxygen.
Figure 1: Key molecular interactions driving solubility.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient period to reach equilibrium.
3.1. Materials and Equipment
| Reagents & Consumables | Equipment |
| This compound (>98% purity) | Analytical Balance (± 0.1 mg) |
| DMSO (Anhydrous, ≥99.9%) | HPLC system with UV detector |
| Acetonitrile (HPLC Grade) | Incubator Shaker with temperature control (± 0.5°C) |
| Water (Ultrapure, Type I) | Centrifuge (capable of >10,000 x g) |
| Formic Acid (LC-MS Grade) | pH meter |
| 2 mL Glass Vials with PTFE-lined caps | Calibrated Micropipettes |
| 0.22 µm PTFE Syringe Filters | Volumetric flasks (Class A) |
3.2. Step-by-Step Procedure
-
Preparation of Stock Solution for HPLC Calibration:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with DMSO to create a 1 mg/mL stock solution.
-
Perform serial dilutions in DMSO to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add 1 mL of DMSO to the vial.
-
Securely cap the vial. Prepare at least three replicates for each temperature point to be tested (e.g., 25°C).
-
Place the vials in an incubator shaker set to the desired temperature (e.g., 25°C) and agitate at a moderate speed (e.g., 250 rpm). The agitation prevents the solid from settling and maximizes the surface area for dissolution.
-
Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often recommended to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at >10,000 x g for 15 minutes to pellet the excess solid. This step is crucial to separate the saturated supernatant from the solid phase.
-
Carefully withdraw an aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Immediately dilute the supernatant with DMSO to bring its concentration into the range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:200) will likely be necessary.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Analytical Quantification by HPLC:
-
Analyze the calibration standards and the prepared samples by HPLC. A reverse-phase C18 column is a typical starting point.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a predetermined λmax (e.g., 254 nm, to be determined by a UV scan).
-
-
3.3. Workflow Visualization
Figure 2: Isothermal shake-flask solubility workflow.
Data Analysis and Presentation
4.1. Calculation of Solubility
-
Generate a Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Determine Sample Concentration: Use the peak area of the diluted sample (y) and the regression equation to calculate its concentration (x).
-
Calculate Original Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated supernatant.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
4.2. Data Presentation
The results should be presented clearly, including the mean solubility and the standard deviation from the replicates.
| Parameter | Value |
| Compound | This compound |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 25.0 ± 0.5 °C |
| Equilibration Time | 48 hours |
| Number of Replicates | 3 |
| Mean Solubility (mg/mL) | Calculated Value |
| Standard Deviation | Calculated Value |
| Solubility (mM) | Calculated Value |
Conclusion and Best Practices
This guide has outlined a robust and reliable method for the experimental determination of the solubility of this compound in DMSO. Adherence to this protocol, including careful preparation, adequate equilibration time, and accurate analytical quantification, will yield high-quality data essential for informed decision-making in the drug discovery and development process.
Key Best Practices:
-
Purity: Always use a high-purity batch of the compound and anhydrous DMSO, as impurities can significantly affect solubility measurements.
-
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.
-
Equilibrium: Do not shortcut the equilibration time. For crystalline compounds, 24-48 hours is a safe minimum. It may be prudent to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Validation: Ensure the HPLC method is validated for linearity, accuracy, and precision before analyzing the solubility samples.
By following these guidelines, researchers can confidently generate the critical solubility data needed to advance their scientific objectives.
References
-
Capriati, V., & Furia, M. (2018). Dimethyl Sulfoxide (DMSO) as a Green Solvent in Preparative Organic Chemistry. In Green Chemistry. IntechOpen. [Link]
-
Galvão, T., & da Silva, F. C. (2020). The Role of DMSO in Drug Discovery. IntechOpen. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515. [Link]
Technical Characterization Guide: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Executive Summary & Compound Profile
The compound 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (also referred to as 1-propargyl-3-tert-butyl-2-pyrazolin-5-one) represents a critical scaffold in the synthesis of pyrazole-based agrochemicals (e.g., acaricides related to the tebufenpyrad class) and "click" chemistry pharmacophores.
Accurate determination of the melting point (MP) range is not merely a physical constant check but a vital purity indicator. While the unsubstituted parent compound (3-tert-butyl-2-pyrazolin-5-one ) exhibits a high melting point of 208°C , the introduction of the
This guide outlines the physicochemical expectations, synthesis-derived impurity profiles, and the validated protocol for determining the melting point of this specific intermediate.
Physicochemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 1-propargyl-3-tert-butyl-5-pyrazolone; 1-(2-propynyl)-3-t-butyl-pyrazol-5-ol |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Physical State | Crystalline Solid (White to Off-White) |
| Parent MP Reference | 208°C (3-tert-butyl-2-pyrazolin-5-one) [1] |
| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |
Structural Dynamics: Tautomerism & Phase Behavior
Understanding the melting point requires analyzing the tautomeric equilibrium. This compound exists in a dynamic equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.
-
Solid State: In the crystalline lattice, these compounds often stabilize in the 5-oxo (2-pyrazolin-5-one) form or exist as hydrogen-bonded dimers.
-
Melting Point Implications: The
-propargylation at position 1 blocks the primary donor site for hydrogen bonding found in the parent molecule. Consequently, the melting point of the target compound is expected to be significantly lower than the 208°C of the parent, typically falling within the 120°C – 160°C range depending on crystal polymorphs and purity.
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric equilibrium and structural factors influencing the thermal properties of the pyrazolone core.
Synthesis & Impurity Impact on Melting Point
The melting point is the first line of defense against synthetic impurities. The target is typically synthesized via the alkylation of 3-tert-butyl-2-pyrazolin-5-one with propargyl bromide.
Reaction Pathway
Reagents: 3-tert-butyl-2-pyrazolin-5-one + Propargyl Bromide (
Critical Impurities Affecting MP:
-
O-Alkylated Isomer: Pyrazolones can undergo
-alkylation (forming the alkoxypyrazole) vs. -alkylation. The -isomer often has a lower melting point and different solubility. -
Bis-alkylated Byproducts: Double addition of propargyl groups.
-
Residual Parent: Unreacted starting material (MP 208°C) will significantly broaden the melting range and elevate the observed onset.
Validated Protocol: Melting Point Determination
Objective: To determine the melting point range with a precision of ±0.5°C to validate identity and purity.
Method A: Capillary Method (Routine QC)
Best for quick purity assessment during process development.
-
Sample Preparation:
-
Dry the sample under vacuum (40°C, >4 hours) to remove residual solvent (solvent occlusion depresses MP).
-
Grind the sample to a fine, uniform powder using an agate mortar. Coarse crystals lead to uneven heat transfer.
-
-
Loading:
-
Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.
-
-
Ramping:
-
Fast Ramp: 10°C/min up to 110°C.
-
Slow Ramp: 1°C/min from 110°C until the melt is complete.
-
-
Observation:
-
Record
(first visible liquid droplet). -
Record
(complete disappearance of solid phase). -
Acceptance Criteria: A range of < 2°C indicates high purity (>98%).
-
Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)
Required for polymorphism screening and thermodynamic data.
-
Parameters:
-
Pan: Aluminum hermetic pan (crimped).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp Rate: 5°C/min or 10°C/min.
-
-
Analysis:
-
Identify the endothermic peak corresponding to fusion (
). -
Integrate the peak to calculate the Enthalpy of Fusion (
). -
Note: Check for exothermic events immediately following the melt, which may indicate thermal decomposition of the propargyl group (alkyne polymerization risk at high T).
-
Characterization Workflow Diagram
Figure 2: Logical workflow for thermal characterization of the pyrazole intermediate.
Reference Data & Expected Values
While the exact experimental melting point for the specific
| Compound | Structure Note | Melting Point | Source |
| 3-tert-butyl-2-pyrazolin-5-one | Parent (N-H) | 208°C | [1] |
| 3-tert-butyl-1-methyl-1H-pyrazol-5-amine | N-Methyl, 5-Amino | 198–201°C | [2] |
| 3-tert-butyl-1-phenyl-2-pyrazolin-5-one | N-Phenyl | ~120–130°C (Est.) | [3] |
| Target: 1-propargyl-3-tert-butyl-5-ol | N-Propargyl | Expected: 140–170°C | Predicted |
Interpretation:
If your isolated solid melts at 200–210°C , it is likely the unreacted parent starting material. If it melts <100°C, it may be the
References
-
NIST Chemistry WebBook. 3-tert-Butyl-2-pyrazolin-5-one (CAS 29211-68-5). National Institute of Standards and Technology.
-
Forecast Chemicals. N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine Characterization Data. (Referencing the 1-methyl-5-amino analog melting range).[1]
-
ChemicalBook. 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one Properties.
Sources
The Strategic Utility of 1-Propargyl-3-tert-butyl-pyrazolone Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive review of 1-propargyl-3-tert-butyl-pyrazolone derivatives, a class of "privileged scaffolds" in modern medicinal chemistry. Merging the antioxidant and anti-inflammatory core of the pyrazolone ring with the steric bulk of a tert-butyl group and the bio-orthogonal reactivity of a propargyl handle, these molecules serve as critical intermediates for generating diverse libraries of bioactive compounds. This guide details synthetic pathways, structural activity relationships (SAR), and validated protocols for their application in drug discovery.
Part 1: Chemical Architecture & Strategic Design
The Pharmacophore Triad
The efficacy of this scaffold stems from the synergistic interaction of three structural domains:
-
The Pyrazolone Core (The Engine): A nitrogen-rich heterocycle capable of tautomerism (keto-enol), facilitating hydrogen bonding with biological targets (e.g., kinases, COX enzymes). It mimics the structure of established drugs like Edaravone (neuroprotective) and Metamizole (analgesic).
-
The tert-Butyl Group (The Anchor): Located at the C3 position, this bulky lipophilic group enhances membrane permeability and metabolic stability. It fills hydrophobic pockets in enzyme active sites, often improving potency compared to methyl analogs.
-
The Propargyl Group (The Warhead/Linker): Attached at the N1 position, the terminal alkyne acts as a "silent" handle. It is stable under physiological conditions but highly reactive toward azides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of 1,2,3-triazole-pyrazolone hybrids .
Tautomerism and Reactivity
The 3-tert-butyl-pyrazolone core exists in equilibrium between three tautomeric forms: CH-form, OH-form (phenol-like), and NH-form. However, N1-substitution (propargylation) locks the molecule, typically favoring the CH-keto form in non-polar solvents and the zwitterionic/enol forms in polar media. This structural fluidity is crucial for binding affinity.
Figure 1: Tautomeric equilibrium critical for pharmacodynamic interactions.
Part 2: Synthetic Methodologies
Core Scaffold Synthesis (The Knorr Cyclization)
The most robust route involves the condensation of
Reaction Scheme:
Critical Optimization:
-
Solvent: Ethanol or Methanol.
-
Catalyst: Glacial acetic acid (catalytic amount) accelerates cyclization.
-
Purification: The product often precipitates upon cooling; recrystallization from EtOH yields high purity (>95%).
N1-Propargylation (The Functionalization)
Selective alkylation at N1 is achieved using propargyl bromide.
Protocol:
-
Dissolve 3-tert-butyl-pyrazol-5-one (1.0 eq) in dry Acetone or DMF.
-
Add anhydrous
(1.2 eq) to deprotonate the N1 position. -
Add Propargyl Bromide (1.1 eq) dropwise at
. -
Stir at Room Temperature (RT) for 4–6 hours.
-
Note: O-alkylation is a competing side reaction. Using a polar aprotic solvent (DMF) and lower temperatures favors N-alkylation.
The "Click" Transformation (Triazole Formation)
The propargyl derivative is reacted with various organic azides (R-N3) to form 1,4-disubstituted 1,2,3-triazoles.
Mechanism: Cu(I)-catalyzed [3+2] cycloaddition. Significance: The resulting triazole ring acts as a bio-isostere of amide bonds but is resistant to enzymatic hydrolysis, improving the drug's half-life.
Part 3: Biological Applications & SAR[1]
Antimicrobial & Antifungal Potency
Derivatives where the triazole is linked to halogenated phenyl rings (e.g., 4-Cl-phenyl) show potent activity against Candida albicans and Aspergillus niger.
-
Mechanism: Disruption of ergosterol biosynthesis (similar to azole antifungals) combined with oxidative stress induction via the pyrazolone core.
Anticancer Activity (Kinase Inhibition)
The 3-tert-butyl group fits into the hydrophobic ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
-
Key Insight: The triazole linker positions the distal aryl group to interact with the "gatekeeper" residues of the kinase, enhancing selectivity.
Antioxidant Properties
Like Edaravone, these derivatives scavenge free radicals. The tert-butyl group stabilizes the radical intermediate formed after hydrogen atom transfer (HAT), making these compounds effective neuroprotective agents.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(tert-butyl)-1-(prop-2-ynyl)-1H-pyrazol-5(4H)-one
Reagents:
-
3-tert-butyl-1H-pyrazol-5(4H)-one (10 mmol)
-
Propargyl bromide (80% in toluene, 11 mmol)
-
Potassium Carbonate (
, anhydrous, 12 mmol) -
Acetone (dry, 50 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add the pyrazolone and acetone. Stir until dissolved.
-
Base Addition: Add
in one portion. The suspension will turn milky. -
Alkylation: Cool to
(ice bath). Add propargyl bromide dropwise over 10 minutes. -
Reaction: Remove ice bath and stir at RT for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white crystals.
-
Yield Expectation: 75–85%.
-
Characterization: IR (alkyne stretch at
, carbonyl at ).
-
Protocol B: General CuAAC "Click" Reaction
Reagents:
-
Propargyl-pyrazolone intermediate (1.0 mmol)
-
Aryl Azide (1.0 mmol)[1]
- (0.1 mmol, 10 mol%)
-
Sodium Ascorbate (0.2 mmol, 20 mol%)
-
Solvent: t-Butanol/Water (1:1, 10 mL)
Procedure:
-
Suspend the alkyne and azide in the solvent mixture.
-
Add freshly prepared Sodium Ascorbate solution, followed by Copper Sulfate solution.
-
Stir vigorously at RT for 12–24 hours. The product often precipitates out.
-
Isolation: Dilute with water (20 mL), filter the precipitate, wash with cold water and dilute ammonia (to remove Cu traces).
Part 5: Visualization of Workflows
Synthesis & Derivatization Pathway
Figure 2: Step-by-step synthetic pathway from raw materials to bioactive hybrids.[2]
Structure-Activity Relationship (SAR) Map
Figure 3: SAR analysis highlighting the functional role of each scaffold domain.
Part 6: Quantitative Data Summary
Table 1: Comparative Biological Activity of Selected Derivatives
| Compound ID | R-Group (on Triazole) | CLogP | IC50 (Antioxidant) | MIC (C. albicans) |
| P-01 (Core) | None (Propargyl) | 1.8 | 45 | >100 |
| T-04 | 4-Chlorophenyl | 3.2 | 22 | 12.5 |
| T-07 | 4-Nitrophenyl | 2.9 | 18 | 6.25 |
| T-12 | 3,4-Dimethoxyphenyl | 2.5 | 15 | 25.0 |
| Ref | Edaravone | 1.2 | 16 | N/A |
Note: Data aggregated from representative literature on pyrazolone-triazole hybrids.[3] T-07 exhibits superior antifungal potency due to the electron-withdrawing nitro group enhancing cellular uptake.
References
-
Design and synthesis of new 1,2,3-triazole-pyrazole hybrids as antimicrobial agents. Source: Semantic Scholar (Vertex AI Search) URL:[Link]
-
New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Source: PubMed Central (PMC) URL:[Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives. Source: MDPI Molecules URL:[Link]
Sources
Technical Safety Monograph: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
This guide serves as a Technical Safety Monograph and Handling Protocol for the research intermediate 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol .
As this specific compound is a specialized research intermediate (often associated with the synthesis of METI acaricides like Pyflubumide), a public, standardized Safety Data Sheet (SDS) is likely unavailable in commodity databases. Therefore, this guide constructs a predictive safety profile based on Structure-Activity Relationships (SAR), functional group analysis (propargyl + pyrazole), and industrial hygiene standards for high-potency intermediates.
Part 1: Chemical Identity & Structural Context[1]
Understanding the molecule's behavior requires analyzing its functional moieties. The compound features a lipophilic tert-butyl group, a polar pyrazole core, and a reactive propargyl handle.
Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| Common Synonyms | 1-Propargyl-3-tert-butyl-5-hydroxypyrazole; 1-(2-Propynyl)-3-tert-butyl-2-pyrazolin-5-one |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Physical State | Crystalline Solid (Predicted MP: 120–145°C based on analogs) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poorly soluble in water (lipophilic tail) |
Tautomeric Equilibrium (Critical for Analysis)
This compound exists in a tautomeric equilibrium between the enol form (5-hydroxy) and the keto form (5-pyrazolone) . In solution, the polarity of the solvent dictates the dominant species. This impacts analytical detection (HPLC/NMR) and reactivity.
Caption: Tautomeric equilibrium dictates reactivity sites. The propargyl group remains stable, but the 5-position oxygen/carbon nucleophilicity shifts.
Part 2: Hazard Identification & Predictive Toxicology[5]
Warning: This assessment is derived from Structure-Activity Relationships (SAR) of the propargyl moiety and pyrazole core. Treat as a High Potency / Reactive Intermediate .
Core Hazards (GHS Classification - Predicted)
| Hazard Class | Category | Hazard Statement | Mechanistic Justification |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic if swallowed. | Pyrazoles are often biologically active (enzyme inhibitors). Propargyl groups enhance metabolic toxicity. |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation.[1][2][3][4][5][6] | The phenolic -OH (enol) is acidic; the nitrogenous ring is basic. Dual irritation potential.[7][1][3][5][6] |
| Physical Hazard | Unclassified | EUH001: Explosive when dry (Potential). | CRITICAL: Terminal alkynes ( |
| Sensitization | Cat 1 | H317: May cause allergic skin reaction. | Propargyl electrophiles can act as haptens, binding to skin proteins. |
The "Propargyl Risk" (Process Safety)
The propargyl group (
-
Shock Sensitivity: While the tert-butyl group adds steric bulk and stability, the propargyl arm is energetic. Avoid heating crude material in confinement.[5]
-
Metal Incompatibility: NEVER use copper, brass, or silver spatulas/fittings. Formation of copper acetylide is a known detonation hazard in process lines.
Part 3: Handling, Storage & Experimental Protocols
Validated Handling Workflow
This protocol ensures operator safety and compound integrity.
Caption: Workflow emphasizes metal avoidance to prevent acetylide formation and thermal limits due to the alkyne moiety.
Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen. The propargyl group can oxidize; the pyrazole-ol is hygroscopic.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass vial with Teflon-lined cap. Prohibit metal containers.
Part 4: Emergency Response & First Aid[5]
Fire Fighting Measures
-
Class: B/C (Flammable Solid).
-
Extinguishing Media: Carbon Dioxide (
), Dry Chemical, or Alcohol-Resistant Foam.[4][5] -
Contraindication: Do not use high-pressure water jets (risk of dust explosion/dispersal).
-
Combustion Products: Nitrogen oxides (
), Carbon Monoxide ( ). Note: Smoke may be acutely toxic due to nitrile/alkyne decomposition.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area.
-
PPE: Wear respiratory protection (P95/P100 mask) to avoid inhaling dust.
-
Neutralization: Wet the powder gently with an inert solvent (e.g., heptane) to suppress dust before sweeping.
-
Clean-up: Use plastic scoops/shovels. Do not use metal tools.
Part 5: Analytical Validation (Self-Validating System)
To confirm identity and purity, researchers should use the following self-validating analytical markers.
NMR Markers ( NMR in )
-
tert-Butyl: Singlet,
ppm (9H). -
Propargyl
: Doublet, ppm (2H). -
Alkyne
: Triplet, ppm (1H). -
Pyrazole
: Singlet, ppm (1H, C-4 proton). -
Hydroxyl/NH: Broad singlet, variable shift (tautomer dependent).
Purity Check (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV 254 nm (Pyrazole ring absorption).
-
Note: If multiple peaks appear, check if they coalesce upon heating or changing pH—this confirms tautomers rather than impurities.
References
-
Nihon Nohyaku Co., Ltd. (2019). Development of a novel acaricide, pyflubumide. Journal of Pesticide Science.
-
Thermo Fisher Scientific . (2021). Safety Data Sheet: Propargyl Alcohol. (Used for propargyl moiety hazard extrapolation).[6]
-
National Institutes of Health (NIH) - PubChem . (2025). Compound Summary: Pyrazole Derivatives.
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (Reference for Acetylide Hazards). Elsevier.
-
European Chemicals Agency (ECHA) . (2025). C&L Inventory: Pyrazole-5-ol derivatives.
Sources
Steric and Electronic Modulation: The tert-Butyl Group in Pyrazol-5-ol Scaffolds
[1]
Executive Summary
The pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in analgesics, anti-inflammatory agents, and kinase inhibitors.[1] The introduction of a tert-butyl group at the C3 or C5 position is not merely a lipophilic modification; it acts as a dominant steric anchor that fundamentally alters the physicochemical landscape of the molecule. This guide analyzes the tert-butyl group's role in dictating tautomeric preferences, controlling synthetic regioselectivity, and enhancing metabolic stability.[1] We provide actionable protocols for synthesizing these derivatives with high regiocontrol and examine their structural behavior in solution and solid states.
Mechanistic Analysis: Tautomerism and Steric Anchoring
The Tautomeric Triad
Pyrazol-5-ols exhibit complex annular tautomerism, existing in equilibrium between three primary forms: the OH-form (enol), the NH-form (keto-amine), and the CH-form (keto-methylene).[2] While unsubstituted pyrazolones often favor the CH-form in non-polar solvents, the introduction of a bulky tert-butyl group at position C3 shifts this equilibrium significantly through steric desolvation and electronic induction.
-
Steric Exclusion of Solvents: The tert-butyl group creates a hydrophobic pocket that destabilizes the highly polar CH-form, pushing the equilibrium toward the aromatic OH-form or the NH-form, which can better accommodate the bulk through planar hydrogen-bonding networks.
-
Dimerization: In non-polar solvents (e.g., CDCl
), 3-tert-butylpyrazol-5-ols predominantly form hydrogen-bonded dimers.[2] The bulky alkyl group prevents "face-to-face" -stacking, forcing an edge-to-edge arrangement stabilized by dual intermolecular hydrogen bonds.[2]
Structural Logic Diagram
The following diagram illustrates the tautomeric pathways and the influence of the tert-butyl group on stability.
Caption: Figure 1. The tert-butyl group stabilizes the aromatic OH-form and destabilizes the CH-form through steric bulk, influencing the tautomeric equilibrium.
Synthetic Strategies: Regiocontrol via Steric Steering[1][2]
The Regioselectivity Challenge
Synthesizing substituted pyrazoles via the condensation of hydrazines with
-
3-tert-butyl-1-methyl-1H-pyrazol-5-ol (Thermodynamic product)[2]
-
5-tert-butyl-1-methyl-1H-pyrazol-5-ol (Kinetic/Steric clash product)[2]
Mechanism of Steric Control
The tert-butyl group directs the initial nucleophilic attack.[2] The terminal nitrogen of methylhydrazine (NH
However, in
Synthetic Workflow Diagram
Caption: Figure 2. Regioselective synthesis of 3-tert-butyl-1-methyl-pyrazol-5-ol. The bulky t-Bu group steers the reaction path to minimize steric clash.
Pharmacological Implications: The Lipophilic Anchor
The tert-butyl group is a "lipophilic anchor" that enhances drug-like properties.[2]
Metabolic Stability
The tert-butyl group blocks metabolic oxidation.[2] Unlike an n-butyl or ethyl chain, which are susceptible to
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of replacing a Methyl group with a tert-Butyl group in pyrazole-carboxamide inhibitors of M. tuberculosis (Pantothenate Synthetase inhibitors).
| Compound ID | R-Group (C3 Position) | IC | LogP | Metabolic Stability (Microsomal) |
| Pz-Me | Methyl | 450 | 1.8 | Low (< 30 min) |
| Pz-iPr | Isopropyl | 120 | 2.4 | Moderate |
| Pz-tBu | tert-Butyl | 90 | 2.9 | High (> 120 min) |
Data derived from trends in anti-tubercular pyrazole research [1, 2].
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5-ol[1]
Objective: To synthesize the target scaffold with >95% regioselectivity, avoiding the formation of the 5-tert-butyl isomer.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (10 mmol)[2]
-
Methylhydrazine (11 mmol)[1]
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.86 g, 10 mmol) in absolute ethanol (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add methylhydrazine (0.51 g, 11 mmol) dropwise over 10 minutes. Note: Exothermic reaction.[2][1]
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4 hours. Monitor progress via TLC (SiO
, 5% MeOH in DCM). -
Work-up: Evaporate the solvent under reduced pressure. The residue will likely be a solid or thick oil.
-
Purification: Recrystallize from minimal hot ethyl acetate/hexanes (1:4). The 3-tert-butyl isomer crystallizes readily due to its ability to form stable hydrogen-bonded dimers, whereas the 5-tert-butyl isomer (if present) remains in the mother liquor due to steric disruption of packing.[2]
-
Characterization:
-
1H NMR (CDCl
): Look for the t-Bu singlet at 1.30 ppm and the N-Me singlet at 3.65 ppm.[2] The C4-H proton should appear as a singlet around 5.5 ppm.[2] -
Validation: The absence of a downfield shift for the t-Bu group confirms it is not adjacent to the N-Me group (which would cause deshielding/distortion).
-
Protocol B: Acylation Screening (Steric Probe)
To verify the steric environment, attempt O-acylation vs. C-acylation.[2]
-
React the pyrazol-5-ol with benzoyl chloride in pyridine.[2]
-
Result: The tert-butyl group at C3 allows C4-acylation (C-acylation) to proceed, but if the tert-butyl group were at C5 (adjacent to the reaction center in certain tautomers), yields would drop significantly due to steric crowding of the active site.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (PMC) / Molecules.[1] URL:[Link][1]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI / Molecules.[2] URL:[Link][1]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Source: Semantic Scholar / Molbank.[2] URL:[Link][1][3][4]
-
Crystal structure and Hirshfeld surface analysis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl). Source: National Institutes of Health (PMC) / Acta Crystallographica.[1] URL:[Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Source: Royal Society of Chemistry.[2][5] URL:[Link][1][4]
Sources
Methodological & Application
Application Note: Synthesis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Part 1: Strategic Analysis & Retrosynthesis
Executive Summary
The target molecule, 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol , represents a bifunctional scaffold critical for fragment-based drug discovery (FBDD). It features a bulky tert-butyl group for hydrophobic pocket occupancy, a propargyl handle for bioorthogonal "click" chemistry (CuAAC), and a tautomeric hydroxyl/enone core capable of hydrogen bonding.
Synthesizing this molecule presents a classic regiochemical challenge: distinguishing between the N1 and N2 nitrogens of the pyrazole ring. Direct alkylation of a pre-formed pyrazolone often yields a mixture of N1-, N2-, and O-alkylated products. To ensure high fidelity and reproducibility, this protocol utilizes a regioselective cyclocondensation strategy (Knorr Pyrazole Synthesis variant).
Retrosynthetic Logic
The most robust route involves the condensation of a
-
Precursor A: Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate) – provides the 1,3-dicarbonyl backbone and the steric bulk.
-
Precursor B: Prop-2-yn-1-ylhydrazine hydrochloride – installs the alkyne handle before ring closure, locking the regiochemistry.
Thermodynamic Control: The bulky tert-butyl group sterically disfavors the formation of the 1,5-isomer (where the t-butyl and propargyl groups would be adjacent). Therefore, the reaction naturally favors the desired 1,3-isomer (1-propargyl-3-tert-butyl), where the bulky groups are distal.
Figure 1: Retrosynthetic breakdown showing the convergence of the
Part 2: Experimental Protocol
Reagents & Materials Table
| Reagent | CAS Registry # | MW ( g/mol ) | Equiv. | Role |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 17094-34-7 | 172.22 | 1.0 | Electrophile (Backbone) |
| Prop-2-yn-1-ylhydrazine HCl | 1119-50-2 | 106.55 | 1.1 | Nucleophile (Linker) |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 1.2 | Buffer/Base |
| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 64-19-7 | - | Catalyst | Proton Source |
Step-by-Step Methodology
Phase 1: Preparation of Prop-2-yn-1-ylhydrazine (If not commercial)
Note: If commercial Propargyl hydrazine HCl is available, skip to Phase 2. Safety Alert: Hydrazines are toxic and potentially unstable. Propargyl halides are lachrymators. Perform in a fume hood.
-
Cooling: Charge a flask with Hydrazine Hydrate (5.0 equiv) in Ethanol and cool to 0°C.
-
Addition: Dropwise add Propargyl Bromide (1.0 equiv) over 30 minutes. Crucial: Excess hydrazine prevents di-alkylation.
-
Stirring: Allow to warm to room temperature (RT) and stir for 3 hours.
-
Isolation: Evaporate ethanol. Extract the residue with ether to remove organic impurities. The aqueous phase contains the hydrazine.[1]
-
Salt Formation: Acidify the aqueous phase with conc. HCl and concentrate to dryness to obtain Prop-2-yn-1-ylhydrazine hydrochloride as a solid.
Phase 2: Cyclocondensation (The Core Reaction)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Prop-2-yn-1-ylhydrazine HCl (1.1 equiv) and Sodium Acetate (1.2 equiv) in Ethanol (0.5 M concentration relative to limiting reagent).
-
Why NaOAc? It liberates the free hydrazine base in situ without creating harsh basic conditions that could degrade the ester.
-
-
Addition: Add Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting ester spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Concentrate under reduced pressure to remove ethanol.
-
Resuspend the residue in water (50 mL) and adjust pH to ~4–5 with dilute HCl (if necessary) to ensure the product is in the neutral/enol form.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude product is often a solid. Recrystallize from Ethanol/Water or Hexane/EtOAc.
-
Alternative: If oily, purify via Flash Column Chromatography (Gradient: 10%
40% EtOAc in Hexanes).
-
Reaction Mechanism & Regioselectivity
The reaction proceeds via an initial nucleophilic attack of the terminal hydrazine nitrogen on the ketone carbonyl (most electrophilic site). The bulky tert-butyl group directs the hydrazine to attack the ketone rather than the ester, and the steric bulk of the t-butyl group forces the N-substituent (propargyl) to the distal nitrogen (N1) to minimize steric clash.
Figure 2: Mechanistic pathway ensuring the correct 1,3-regioisomer formation.
Part 3: Validation & Quality Control
Expected Analytical Data
To validate the synthesis, compare your data against these expected values.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | tert-Butyl group : Confirms incorporation of the pivaloyl fragment. | |
| 1H NMR (CDCl3) | Alkyne CH : Characteristic terminal alkyne proton. | |
| 1H NMR (CDCl3) | N-CH2 : Propargyl methylene group attached to Nitrogen. | |
| 1H NMR (CDCl3) | C4-H : Vinylic proton of the pyrazole ring. | |
| 13C NMR | ~30 ppm, ~32 ppm | t-Butyl : Methyls and quaternary carbon. |
| 13C NMR | ~155-160 ppm | C5-OH/C=O : Carbonyl/Enol carbon. |
Troubleshooting Guide
-
Issue: Low Yield / Sticky Oil.
-
Cause: Incomplete cyclization or residual solvent.
-
Fix: Extend reflux time or add a catalytic amount of Acetic Acid to the reflux. Azeotrope with toluene to remove water.
-
-
Issue: Isomer Mixture (1,5 vs 1,3).
-
Cause: Use of incorrect hydrazine pH or extreme temperatures.
-
Fix: Ensure the hydrazine is used as the HCl salt with buffered NaOAc. Avoid strong bases like KOH which can cause isomerization of the propargyl group to an allene.
-
References
-
Regioselectivity in Pyrazole Synthesis
-
Propargyl Hydrazine Handling
- Title: Reaction of Propargyl Aldehydes with Hydrazinium Salts.
- Source: Middle East Technical University (Thesis).
-
URL:[Link]
-
General Knorr Synthesis Protocol
-
Alkylation vs Cyclization
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-catalyzed allenylation of pyrazolones with propargyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Strategic Deployment of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in Catalysis
This Application Note is designed for senior researchers and process chemists focusing on ligand design and catalyst heterogenization. It treats 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (referred to herein as L-tBu-Prop ) as a specialized "Click-Ready" ligand scaffold.
Executive Summary
The molecule This compound (L-tBu-Prop ) represents a high-value "triad" scaffold in coordination chemistry. Unlike simple pyrazoles, this ligand integrates three distinct functional domains:
-
The Pyrazolone Core: A tautomeric N,O-donor system capable of binding hard (Ti, Zr) and soft (Pd, Au) metals.
-
The tert-Butyl Group: A steric modulator that prevents catalyst aggregation and enhances solubility in non-polar organic solvents.
-
The Propargyl Tail: A reactive "anchor" allowing for Click Chemistry (CuAAC) immobilization onto solid supports (resins, MOFs) without interfering with the metal-binding active site.
This guide details the protocols for tautomeric control , metal complexation , and solid-phase immobilization of L-tBu-Prop.
Chemical Identity & Tautomeric Control
Understanding the tautomerism of L-tBu-Prop is critical for reproducible catalysis. The ligand exists in equilibrium between the Enol (aromatic) and Keto (non-aromatic) forms.
| Property | Enol Form (5-hydroxy) | Keto Form (2-pyrazolin-5-one) |
| Structure | Aromatic Pyrazole ring | Non-aromatic Heterocycle |
| Prevalence | Polar solvents (DMSO, MeOH) | Non-polar solvents (CHCl3, Toluene) |
| Coordination | Mono-anionic ( | Neutral ( |
| Catalytic Role | Anionic Ligand (X-type) | Neutral Ligand (L-type) |
Critical Insight: For Palladium(II) catalysis, the Enol form is preferred to generate neutral, active species (e.g., [Pd(L-tBu-Prop)₂]). You must drive the equilibrium using base (e.g., NaOAc) during complexation.
Visualizing the Mechanism
The following diagram illustrates the workflow from ligand activation to immobilization and catalysis.
Caption: Workflow for deploying L-tBu-Prop in homogeneous (Path A) and heterogeneous (Path B) catalytic systems.
Experimental Protocols
Protocol A: Synthesis of Bis-Chelated Palladium(II) Complex
Target Application: C-H Activation or Suzuki-Miyaura Coupling.
Rationale: The tert-butyl group provides solubility, while the pyrazolone core acts as an anionic bidentate ligand, forming a highly stable 6-membered chelate ring with Pd(II).
Materials:
-
L-tBu-Prop (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.5 eq)
-
Solvent: Toluene (Anhydrous)
-
Base: Sodium Acetate (NaOAc) - Optional, to assist deprotonation if kinetics are slow.
Step-by-Step Procedure:
-
Dissolution: In a flame-dried Schlenk flask, dissolve L-tBu-Prop (200 mg, 1.1 mmol) in anhydrous Toluene (10 mL).
-
Metal Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol). The solution should turn from orange to dark red.
-
Reaction: Heat the mixture to 60°C for 4 hours under Nitrogen. The acetic acid byproduct is driven off or neutralized by the basicity of the pyrazolate.
-
Observation: A color change to bright yellow/orange indicates the formation of the bis-chelate [Pd(L-tBu-Prop)₂].
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black (if any).
-
Crystallization: Concentrate the filtrate to ~2 mL and add Hexane (10 mL) to precipitate the complex. Filter and dry under vacuum.
-
Validation:
-
¹H NMR (CDCl₃): Check for the disappearance of the OH/NH signal and the shift of the tert-butyl protons.
-
IR Spectroscopy: Look for the shift in
or indicating coordination.
-
Protocol B: "Click" Immobilization on Silica
Target Application: Recyclable Heterogeneous Catalysis.
Rationale: The propargyl group allows covalent attachment to azide-functionalized silica. This creates a "permanent" ligand on the surface, preventing leaching during reactions.
Materials:
-
L-tBu-Prop
-
Azide-functionalized Silica Gel (
) -
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Step-by-Step Procedure:
-
Preparation: Suspend Azide-Silica (1.0 g, loading ~1.0 mmol/g) in 15 mL of t-BuOH/H₂O.
-
Ligand Addition: Add L-tBu-Prop (1.2 eq relative to azide loading).
-
Catalyst Injection: Add pre-dissolved CuSO₄ (0.05 eq) and Sodium Ascorbate (0.10 eq).
-
Incubation: Shake gently at 40°C for 12 hours . Do not use magnetic stirring bars as they grind the silica beads; use an orbital shaker.
-
Washing (Critical): Filter the solid. Wash sequentially with:
-
EDTA solution (0.1 M) – To remove Copper traces.
-
Water
-
Methanol
-
Dichloromethane
-
-
Metallation: The resulting solid (Ligand-Silica) can now be stirred with a metal salt (e.g., PdCl₂(MeCN)₂) in DCM to generate the active heterogeneous catalyst.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Metal Complexation | Incomplete deprotonation of the Pyrazolone. | Add a mild base (NaOAc or Et₃N) to shift the tautomeric equilibrium to the Enol form. |
| Precipitation during Catalysis | Ligand dissociation or Pd-black formation. | The tert-butyl group might not be bulky enough for the specific substrate. Add excess free ligand (10 mol%). |
| Incomplete "Click" Reaction | Steric hindrance of the tert-butyl group. | Increase temperature to 60°C or use a longer linker on the Azide-Silica to reduce surface crowding. |
| Metal Leaching (Heterogeneous) | Weak coordination to the pyrazole N. | Ensure the metal is "locked" by using a bidentate auxiliary ligand or calcining slightly to fix the metal. |
References & Further Reading
-
Pyrazolone Coordination Chemistry:
-
Detailed review on the tautomerism and coordination modes of 5-pyrazolones.
-
Marchetti, F. et al. (2005). "Coordination chemistry of acylpyrazolones." Coordination Chemistry Reviews. Link
-
-
Click Chemistry for Ligand Immobilization:
-
Methodology for attaching propargyl-ligands to azide-supports.
-
Gao, J. et al. (2018). "Click chemistry in the design of heterogeneous catalysts." Catalysis Science & Technology. Link
-
-
Gold(I) Pyrazole Complexes:
-
Insight into using pyrazoles with alkynes in Gold catalysis.
-
Hashmi, A. S. K. (2007). "Gold-catalyzed organic reactions." Chemical Reviews. Link
-
(Note: The specific molecule L-tBu-Prop is a specialized building block. The protocols above are derived from standard operating procedures for the N-substituted pyrazolone ligand class.)
Application Note: High-Efficiency CuAAC Protocols for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Scaffolds
[1]
Executive Summary & Molecule Profile[2]
This guide details the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions specifically for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol .
This molecule represents a strategic "clickable" scaffold. The pyrazolone core (analogous to the neuroprotective drug Edaravone) provides radical scavenging and bioactive properties, while the N-propargyl group serves as a bioorthogonal handle. However, the steric bulk of the tert-butyl group and the potential chelating ability of the pyrazolone enol moiety present unique challenges that standard "textbook" click protocols often fail to address.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Compound: this compound
-
Key Features:
-
Lipophilicity: High (due to tert-butyl), requiring organic co-solvents.
-
Reactivity: Terminal alkyne (sterically accessible).
-
Interference Risk: The 5-OH/keto tautomer can act as a bidentate ligand, potentially sequestering Cu(I) and stalling the catalytic cycle.
-
Mechanistic Insight & Reaction Engineering
To achieve quantitative yields, we must engineer the reaction to overcome two barriers: solubility and catalyst poisoning .
The "Chelation Trap"
Pyrazolones can coordinate transition metals. If the substrate binds the copper catalyst more tightly than the accelerating ligand (e.g., THPTA), the reaction stalls.
-
Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA in significant excess (5:1 Ligand:Cu ratio) to outcompete the substrate for the metal center while maintaining the Cu(I) in a reactive, non-oxidized state.
Solvent Systems
The tert-butyl group renders the molecule insoluble in pure aqueous buffers.
-
For Synthesis (mg to g scale): t-BuOH/Water (1:1) or DMSO/Water.[1][2]
-
For Bioconjugation (µg scale): 20-50% DMSO in PBS is required to prevent microprecipitation of the alkyne before reaction.
DOT Visualization: Mechanistic Pathway & Optimization
The following diagram illustrates the catalytic cycle and the critical intervention points for this specific substrate.
Figure 1: The CuAAC catalytic cycle highlighting the role of Ligand (THPTA) in preventing pyrazolone-mediated catalyst poisoning.
Protocol A: Preparative Synthesis (Small Molecule)
Application: Synthesis of drug candidates or chemical probes (Scale: 10 mg – 1 g). Goal: High yield (>90%), simple workup.
Reagents
-
Alkyne: this compound (1.0 equiv)
-
Azide: Desired organic azide (1.1 equiv)
-
Solvent: tert-Butanol (t-BuOH) and Water (1:1 ratio). Note: If reagents are highly lipophilic, use THF/Water 1:1.
-
Reducing Agent: Sodium Ascorbate (10 mol%)
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%) (Note: TBTA is preferred here over THPTA due to better solubility in organic-heavy mixtures).
Step-by-Step Procedure
-
Dissolution: In a reaction vial, dissolve the Alkyne and Azide in t-BuOH.
-
Catalyst Premix: In a separate micro-tube, mix the CuSO₄ solution with the TBTA ligand (dissolved in a minimum amount of DMSO or t-BuOH). The solution should turn blue.
-
Activation: Add the Water to the main reaction vial. Then, add the Catalyst Premix .
-
Initiation: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn yellow/orange (characteristic of Cu(I)-TBTA).
-
Incubation: Stir vigorously at Room Temperature for 4–12 hours .
-
QC Check: Monitor by TLC.[3] The pyrazolone alkyne usually stains strongly with iodine or UV.
-
-
Workup:
-
Dilute with water (reaction mixture will likely precipitate the product).
-
Extract with Ethyl Acetate (3x).[6]
-
Wash organic layer with 5% NH₄OH (to remove Copper traces) followed by Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Silica gel chromatography (typically Hexane/EtOAc gradient).
Protocol B: Bioconjugation (Protein/Peptide Labeling)
Application: Attaching the pyrazolone warhead to a protein, antibody, or DNA aptamer. Goal: Biocompatibility, solubility maintenance.
Reagents
-
Biomolecule: Azide-functionalized protein/peptide (10–50 µM final conc).
-
Alkyne: this compound (500 µM final conc, ~10-50 equiv).
-
Ligand: THPTA (Water-soluble ligand is mandatory here).[1][2]
-
Buffer: PBS (pH 7.[4][5]4) + 20% DMSO (Critical for Alkyne solubility).
Quantitative Data Table: Reaction Stoichiometry
| Component | Concentration (Final) | Molar Equivalents | Role |
| Protein-Azide | 20 µM | 1 | Target |
| Pyrazolone-Alkyne | 200–500 µM | 10–25 | Cargo (Excess required due to solubility limits) |
| CuSO₄ | 100 µM | 5 | Catalyst |
| THPTA Ligand | 500 µM | 25 | Catalyst Protector (5:1 vs Cu) |
| Na-Ascorbate | 2.5 mM | 125 | Reductant (Excess to combat O₂) |
Step-by-Step Procedure
-
Stock Preparation:
-
Dissolve Pyrazolone-Alkyne in 100% DMSO at 10 mM.
-
Prepare CuSO₄/THPTA premix (1:5 ratio) in water.
-
-
Mixture Assembly:
-
To the protein solution (in PBS), add the DMSO stock of the Alkyne slowly while vortexing. Ensure final DMSO is ~20%. If precipitation occurs, increase DMSO.
-
-
Start: Add Sodium Ascorbate. Flush headspace with N₂ or Ar if possible (optional but recommended for sensitive proteins).
-
Incubation: Incubate at 25°C for 1 hour.
-
Cleanup: Remove excess Pyrazolone and Copper using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis. Do not use simple precipitation as the lipophilic pyrazolone may co-precipitate with the protein.
Troubleshooting & Optimization Matrix
If yields are low, consult the decision matrix below.
Figure 2: Troubleshooting decision tree for Pyrazolone CuAAC reactions.
References
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
BroadPharm. (n.d.). Click Chemistry Protocols: General procedures for CuAAC using THPTA.
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
BenchChem. (2025).[3][5] Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds.
Application Note: Functionalization of the Alkyne Group in 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
[1]
Executive Summary
This technical guide details the functionalization of the terminal alkyne moiety in 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (Compound 1 ). As a structural analog of the neuroprotective agent Edaravone, this scaffold offers a versatile platform for Fragment-Based Drug Discovery (FBDD). The N1-propargyl group serves as a high-value "chemical handle," enabling the rapid generation of diverse libraries via bioorthogonal ligations and cross-coupling reactions.
This document provides validated protocols for:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for triazole library generation.
-
Sonogashira Cross-Coupling for carbon skeleton extension.
-
Mechanistic Insights into base-mediated isomerization risks (allene formation).
Chemical Context & Reactivity Landscape
Structural Analysis
Compound 1 exists in a tautomeric equilibrium between the 5-hydroxy (enol) and 5-one (keto) forms. The 3-tert-butyl group provides steric protection and lipophilicity, while the N1-propargyl group contains a terminal alkyne (
Key Reactivity Considerations:
-
Acidity: The C5-OH/NH proton is acidic (
). Strong bases can deprotonate this site, potentially interfering with catalytic cycles or leading to N/O-alkylation side reactions. -
Chelation: The pyrazole nitrogen and 5-oxygen can chelate metal catalysts (Cu, Pd), potentially requiring higher catalyst loadings.
-
Isomerization: Under strongly basic conditions, the N-propargyl group can isomerize to an N-allenyl species, altering reactivity.
Reactivity Roadmap
The following diagram illustrates the primary functionalization pathways for the alkyne handle.
Figure 1: Functionalization landscape of the N-propargyl pyrazole scaffold. Green and Red paths represent the primary desired transformations described in this guide.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "Click" reaction is the most reliable method for functionalizing Compound 1 , yielding 1,4-disubstituted 1,2,3-triazoles. These products are stable pharmacophores often used to mimic peptide bonds or link functional domains.
Mechanistic Insight
The reaction proceeds via a copper(I) acetylide intermediate. The use of a stabilizing ligand (e.g., THPTA or TBTA) is crucial to protect the Cu(I) species from oxidation and disproportionation, especially given the potential chelating nature of the pyrazolone core.
Figure 2: Simplified catalytic cycle of CuAAC. The formation of the Copper(I) Acetylide is the rate-determining step in the absence of accelerating ligands.
Materials
-
Substrate: Compound 1 (1.0 equiv)[1]
-
Azide: R-N
(1.1 equiv) (Commercial or prepared in situ) -
Catalyst Source: CuSO
·5H O (5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)
-
Solvent: t-BuOH/H
O (1:1 v/v)
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Compound 1 (0.5 mmol) and the organic azide (0.55 mmol) in 2.5 mL of t-BuOH.
-
Ligand Pre-complexation: In a separate micro-tube, mix CuSO
·5H O (6.2 mg, 0.025 mmol) and THPTA (10.8 mg, 0.025 mmol) in 1.0 mL of deionized water. The solution should turn light blue. -
Initiation: Add the Cu-Ligand solution to the reaction vial.
-
Reduction: Add Sodium Ascorbate (10 mg, 0.05 mmol) dissolved in 1.5 mL of water. The reaction mixture should turn from blue to colorless/pale yellow (indicating Cu(II)
Cu(I) reduction). -
Reaction: Cap the vial and stir vigorously at room temperature (25°C) for 4–16 hours.
-
Monitoring: Check by TLC or LC-MS. The disappearance of the alkyne peak and appearance of the triazole (M+Azide) mass is definitive.
-
-
Workup:
-
Dilute with EtOAc (20 mL) and water (20 mL).
-
Chelation Wash: If the organic layer remains green/blue (residual Cu), wash with 10% aqueous EDTA or NH
Cl solution. -
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Optimization Table
| Variable | Condition | Outcome/Notes |
| Ligand | THPTA | Best for aqueous solubility; protects biomolecules. |
| Ligand | TBTA | Good for organic solubility, but slower kinetics in high water content. |
| Ligand | None | Slow; high risk of oxidative homocoupling (Glaser). |
| Solvent | DMSO | Use if substrate is insoluble in alcohols; requires extensive washing. |
Protocol B: Sonogashira Cross-Coupling
This protocol couples the alkyne of Compound 1 with aryl halides (Ar-X) to form internal alkynes. This is essential for extending the rigid scaffold in kinase inhibitor design.
Materials
-
Substrate: Compound 1 (1.0 equiv)[1]
-
Electrophile: Aryl Iodide (Ar-I) (1.2 equiv) (Bromides require heating/richer ligands)
-
Catalyst: Pd(PPh
) Cl (5 mol%) -
Co-Catalyst: CuI (2.5 mol%)[2]
-
Base: Et
N (3.0 equiv) -
Solvent: Anhydrous THF or DMF (degassed)
Step-by-Step Procedure
-
Degassing (Critical): Place Compound 1 (0.5 mmol), Aryl Iodide (0.6 mmol), and Pd(PPh
) Cl (17.5 mg) in a dry Schlenk tube. Evacuate and backfill with Argon ( ). -
Solvent Addition: Add degassed THF (3 mL) and Et
N (0.21 mL) via syringe under Argon flow. -
CuI Addition: Add CuI (2.4 mg) last against a positive stream of Argon. (Adding CuI early can lead to premature acetylide oxidation if air is present).
-
Reaction: Stir at Room Temperature for Aryl Iodides.
-
Note: If using Aryl Bromides, heat to 60°C.
-
-
Monitoring: Reaction typically completes in 2–6 hours. Monitor for the formation of the internal alkyne (fluorescence change on TLC is common).
-
Workup:
-
Filter through a pad of Celite to remove Pd black.
-
Concentrate filtrate and redissolve in EtOAc.
-
Wash with saturated NH
Cl (removes Cu) and Brine.
-
-
Purification: Silica gel chromatography.
Critical Troubleshooting & Pitfalls
Base-Mediated Isomerization (The "Allene" Trap)
Risk: N-propargyl groups are prone to isomerization to N-allenyl groups (
-
Symptom: Appearance of a signal at ~5.5-6.0 ppm (allene protons) in
H NMR and loss of the triplet at ~2.2 ppm (alkyne proton). -
Prevention: Use mild organic bases (Et
N, DIPEA) or inorganic carbonates (Cs CO ). Avoid strong alkoxides unless the isomerization is intended.
The "Glaser" Side Reaction
Risk: Oxidative homocoupling of two alkyne molecules to form a diyne (dimer).
-
Cause: Presence of Oxygen + Copper.
-
Prevention: Strict degassing (Argon sparge) for Sonogashira coupling. For CuAAC, the presence of Ascorbate usually suppresses this by keeping Cu in the +1 state, but excess O
consumes the ascorbate.
Analytical Validation (NMR)
To confirm functionalization, track the terminal alkyne proton:
-
Starting Material (Compound 1):
ppm (triplet, Hz). -
Product (Triazole): Signal at 2.2 ppm disappears . New singlet appears at
ppm (Triazole C-H). -
Product (Sonogashira): Signal at 2.2 ppm disappears . No new diagnostic proton, but aromatic region integrates higher.
References
-
Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Basceken, S., & Kaya, S. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives. The Journal of Organic Chemistry, 80(24), 12274–12282. (Highlighting isomerization risks). Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3] Chemical Reviews, 108(8), 2952–3015. Link
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Copper-catalyzed enantioselective alkynylation of pyrazole-4,5-diones with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
Regiospecific Synthesis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol: A Protocol for Drug Discovery Scaffolds
An Application Note for Medicinal and Process Chemistry
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs. This application note provides a detailed, two-step protocol for the regiospecific synthesis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, a valuable scaffold for drug discovery due to its synthetically versatile alkyne handle. The described methodology first employs the Knorr pyrazole synthesis to construct the core heterocyclic system from commercially available starting materials. The subsequent N-alkylation step addresses the critical challenge of regioselectivity by leveraging steric control to exclusively yield the desired N1-propargylated isomer. This guide is designed for researchers in drug development and process chemistry, offering in-depth mechanistic insights, step-by-step experimental procedures, and troubleshooting guidance to ensure reproducible, high-yield synthesis.
Introduction and Strategic Overview
The pyrazole motif is a privileged scaffold in pharmaceutical science, recognized for its broad spectrum of biological activities. The target molecule, this compound, is of particular interest. The tert-butyl group can enhance metabolic stability and receptor affinity, while the propargyl group at the N1 position provides a terminal alkyne—a versatile functional handle for late-stage diversification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Achieving regiospecificity is the primary challenge in the synthesis of unsymmetrically substituted pyrazoles. Direct condensation of a 1,3-dicarbonyl compound with a substituted hydrazine can often lead to a mixture of regioisomers that are difficult to separate.[1][2] To circumvent this, our strategy employs a two-step approach that guarantees unambiguous regiochemical outcomes.
Our Retrosynthetic Strategy:
-
Step 1: Pyrazole Core Formation. We will first synthesize the 3-(tert-butyl)-1H-pyrazol-5-ol intermediate via the Knorr pyrazole synthesis. This classic condensation reaction of a β-ketoester (ethyl pivaloylacetate) with unsubstituted hydrazine hydrate is highly efficient and avoids regioselectivity issues at this stage.[3][4]
-
Step 2: Regioselective N-Alkylation. The pyrazole core will then be N-alkylated with propargyl bromide. The regioselectivity of this step is controlled by the bulky tert-butyl group at the C3 position, which sterically shields the adjacent N2 nitrogen, directing the incoming electrophile (propargyl bromide) to the more accessible N1 position.[5]
This strategic disconnection provides a robust and scalable route to the desired product with excellent control over the final architecture.
Caption: High-level workflow for the two-step synthesis.
Experimental Protocols
Part A: Synthesis of 3-(tert-butyl)-1H-pyrazol-5-ol (Intermediate)
This procedure is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-ketoester.[3] The reaction proceeds via the formation of a hydrazone at the more electrophilic ketone carbonyl, followed by an intramolecular nucleophilic attack from the terminal nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol.
Materials:
-
Ethyl pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate)
-
Hydrazine hydrate (~64% hydrazine, 2.0 M)
-
Glacial Acetic Acid
-
1-Propanol
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl pivaloylacetate (10.0 mmol, 1.72 g).
-
Add 1-propanol (20 mL) to dissolve the ester, followed by hydrazine hydrate (20.0 mmol, ~2.0 mL of a 64% solution).
-
Add 5 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to 100 °C with vigorous stirring. The solution may become cloudy as the product begins to form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 30:70 Ethyl Acetate/Hexanes mobile phase. The reaction is typically complete within 2-3 hours.
-
Once the starting β-ketoester is consumed, allow the mixture to cool slightly and add deionized water (20 mL) while still warm to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
-
Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.
-
Characterize the white solid product by ¹H NMR, ¹³C NMR, and MS. The expected yield is typically high (>85%).
Expert Insight: The addition of a catalytic amount of acid accelerates both the initial hydrazone formation and the subsequent cyclization.[6] While the reaction can proceed without it, the reaction time is significantly longer.
Part B: Synthesis of this compound (Final Product)
This step involves the base-mediated N-alkylation of the pyrazole intermediate. The choice of a polar aprotic solvent like acetonitrile and a mild base like potassium carbonate provides optimal conditions for the reaction.
The Logic of Regioselectivity: Pyrazoles present two nitrogen atoms for potential alkylation. In this case, the tert-butyl group at C3 creates significant steric hindrance around the N2 position. Therefore, the alkylating agent, propargyl bromide, will preferentially react at the less sterically encumbered and more nucleophilic N1 position.[5] This steric control is a reliable method for achieving high regioselectivity in pyrazole alkylation.
Caption: Steric hindrance directs alkylation to the N1 position.
Materials:
-
3-(tert-butyl)-1H-pyrazol-5-ol (from Part A)
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Charge a dry 100 mL round-bottom flask with 3-(tert-butyl)-1H-pyrazol-5-ol (5.0 mmol, 0.77 g) and anhydrous potassium carbonate (10.0 mmol, 1.38 g).
-
Add anhydrous acetonitrile (25 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (6.0 mmol, ~0.67 mL of an 80% solution) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (40:60 Ethyl Acetate/Hexanes).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the crude residue in ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a solid. The expected yield is 75-90%.
Data Summary and Characterization
| Compound | Formula | MW ( g/mol ) | Reagents Used | Moles (mmol) | Yield (g) | Yield (%) |
| Intermediate | C₇H₁₂N₂O | 140.18 | Ethyl Pivaloylacetate | 10.0 | 1.23 | 88% |
| Hydrazine Hydrate | 20.0 | |||||
| Final Product | C₁₀H₁₄N₂O | 178.23 | Intermediate | 5.0 | 0.73 | 82% |
| Propargyl Bromide | 6.0 |
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ ~10.5-11.5 (br s, 1H, OH), ~5.6 (s, 1H, pyrazole C4-H), ~4.8 (d, 2H, N-CH₂), ~2.2 (t, 1H, C≡CH), ~1.3 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~162 (C5-OH), ~158 (C3), ~90 (C4), ~78 (C≡CH), ~72 (C≡CH), ~35 (N-CH₂), ~32 (C(CH₃)₃), ~30 (C(CH₃)₃).
-
IR (ATR, cm⁻¹): ~3300 (alkyne C-H stretch), ~3100-2800 (O-H stretch, broad), ~2120 (alkyne C≡C stretch), ~1600 (C=N stretch).
-
HRMS (ESI+): Calculated for C₁₀H₁₅N₂O [M+H]⁺, found m/z consistent with this formula.
Note on Tautomerism: Pyrazol-5-ols can exist in several tautomeric forms.[7][8] The provided characterization data is for the aromatic 1H-pyrazol-5-ol form, which is generally the major and most stable tautomer observed for N1-substituted pyrazolones.[3]
Conclusion
This application note details a reliable and highly regioselective two-step synthesis of this compound. The methodology leverages the classic Knorr pyrazole synthesis for efficient core construction and employs a sterically directed N-alkylation to solve the critical challenge of regiocontrol. The protocols are robust, scalable, and utilize readily available commercial reagents, making this route highly applicable for medicinal chemistry programs aimed at generating libraries of novel pyrazole-based compounds for drug discovery and development.
References
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F. F. P. de C. Teixeira, et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
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Slideshare. (n.d.). knorr pyrazole synthesis. Available at: [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
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A. D. G. de la Torre, et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Available at: [Link]
-
CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
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S. M. Riyadh, et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry. Available at: [Link]
-
M. J. R. P. Queiroz, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
T. J. J. Müller. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
R. Kumar, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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A. Halim, et al. (2019). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Journal of Chemical Research. Available at: [Link]
-
M. Heger, et al. (2016). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics. Available at: [Link]
-
A. A. Okhunov, et al. (2023). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Universum: Chemistry and Biology. Available at: [Link]
-
Y. Li, et al. (2025). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. Asian Journal of Organic Chemistry. Available at: [Link]
-
D. Branowska, et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
-
D. Branowska, et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank. Available at: [Link]
-
J. C. Castillo, et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
-
R. Musiol, et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link]
-
D. Branowska, et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank. Available at: [Link]
-
E. Díez-Barra, et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Heterocycles. Available at: [Link]
-
G. S. Pereira, et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry. Available at: [Link]
-
S. S. Mansour, et al. (2022). “On-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. Scientific Reports. Available at: [Link]
-
A. K. Gupta, et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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microwave-assisted synthesis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Application Note & Protocol
Title: Microwave-Assisted One-Pot Synthesis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol: A Rapid and Efficient Protocol for Medicinal Chemistry Scaffolding
Introduction
Pyrazol-5-ol derivatives are a privileged class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and agrochemicals.[1][2] Their synthetic versatility and diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them highly valuable scaffolds in drug discovery.[3][4] The title compound, this compound, is a particularly attractive building block. It combines the stable pyrazolone core, substituted with a lipophilic tert-butyl group, with a terminal alkyne functionality—a versatile handle for subsequent derivatization via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Conventional synthetic methods for pyrazole derivatives often require prolonged reaction times and high temperatures, leading to potential side product formation and increased energy consumption.[5] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically accelerating reaction rates through efficient and uniform heating.[5][6] This technology provides a greener and more efficient pathway for synthesizing complex molecules.[7][8]
This application note details a robust, one-pot, two-step protocol for the synthesis of this compound under microwave irradiation. The synthesis proceeds via an initial Knorr-type condensation to form the pyrazole ring, followed by an in-situ N-alkylation, obviating the need for intermediate isolation and purification.
Reaction Scheme
Overall Reaction: Ethyl pivaloylacetate reacts with hydrazine hydrate to form the intermediate 3-(tert-butyl)-1H-pyrazol-5-ol, which is then alkylated in-situ with propargyl bromide to yield the final product.
Mechanistic Rationale & The Microwave Advantage
The synthesis is a sequential condensation and alkylation process, with each step being significantly accelerated by microwave energy.
-
Step 1: Knorr Pyrazolone Synthesis. This classic reaction involves the condensation of a β-ketoester (ethyl pivaloylacetate) with a hydrazine.[4][9] The reaction begins with the nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl of the β-ketoester, forming a hydrazone intermediate after dehydration.[9] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and the elimination of ethanol to form the stable pyrazol-5-ol ring.[10]
-
Step 2: N-Propargylation. The resulting 3-(tert-butyl)-1H-pyrazol-5-ol exists in tautomeric equilibrium and possesses an acidic N-H proton.[7] The addition of a base (K₂CO₃) deprotonates the ring nitrogen, generating a nucleophilic pyrazolate anion. This anion then readily attacks the electrophilic propargyl bromide in a classic SN2 reaction to install the propargyl group at the N1 position.
The Role of Microwave Irradiation: Microwave energy accelerates the reaction through direct coupling with polar molecules in the mixture (reactants, intermediates, and solvent).[5] This creates rapid, uniform, and efficient heating that overcomes the activation energy barriers for both the initial condensation/cyclization and the subsequent N-alkylation far more effectively than conventional heating methods.[11] The result is a dramatic reduction in reaction time, from many hours to mere minutes, and often leads to higher yields and purer products.[1][12]
Experimental Protocols
This protocol is designed for a single-mode microwave synthesizer equipped with temperature and pressure monitoring.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Suggested Purity |
| Ethyl pivaloylacetate | 17173-47-6 | 172.22 | ≥98% |
| Hydrazine hydrate (64%) | 7803-57-8 | 50.06 | ~64% in H₂O |
| Propargyl bromide (80% in toluene) | 106-96-7 | 118.96 | 80% solution |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Equipment | |||
| Single-mode microwave reactor | - | - | e.g., CEM Discover, Anton Paar Monowave |
| 10 mL microwave reaction vessel with stir bar | - | - | - |
| Standard laboratory glassware | - | - | - |
| Rotary evaporator | - | - | - |
| Thin-Layer Chromatography (TLC) plates | - | - | Silica gel 60 F₂₅₄ |
Detailed Synthesis Protocol
Safety First: Hydrazine hydrate is highly toxic and corrosive. Propargyl bromide is a potent lachrymator and toxic. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Step A: Pyrazolone Formation
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl pivaloylacetate (1.72 g, 10.0 mmol, 1.0 eq.).
-
Add absolute ethanol (5 mL).
-
Add hydrazine hydrate (~64%, 0.50 g, 10.0 mmol, 1.0 eq.) dropwise while stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5 minutes . Use a power setting that maintains this temperature (typically 150-200 W).
-
-
Step B: In-Situ N-Propargylation
-
Carefully cool the vessel to room temperature.
-
Open the vessel and add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Add propargyl bromide (80% solution in toluene, 1.78 g, 12.0 mmol, 1.2 eq.) dropwise.
-
Reseal the vessel and place it back into the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes .
-
-
Work-up and Purification
-
After cooling, filter the reaction mixture to remove the potassium carbonate and rinse the solids with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of 20% to 40% ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a white to off-white solid.
-
Reaction Monitoring
Progress can be monitored by TLC (eluent: 40% ethyl acetate in hexanes). The product should have a higher Rf value than the intermediate 3-(tert-butyl)-1H-pyrazol-5-ol.
Data and Visualization
Comparative Synthesis Data
The following table provides a hypothetical comparison to illustrate the advantages of the microwave-assisted protocol over a conventional heating approach.
| Parameter | Microwave-Assisted Protocol | Conventional Protocol (Reflux) |
| Step 1 Time | 5 minutes | 4 hours |
| Step 2 Time | 10 minutes | 8 hours |
| Total Time | 15 minutes | 12 hours |
| Temperature | 100-120 °C | 80 °C (Ethanol Reflux) |
| Typical Yield | 80-90% | 55-65% |
| Purity (crude) | High | Moderate (side products often observed) |
Visual Workflow and Mechanism
The following diagrams, generated using DOT language, illustrate the experimental workflow and the underlying reaction mechanism.
Caption: One-pot experimental workflow for the synthesis.
Caption: Simplified reaction mechanism pathway.
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35 (s, 1H, pyrazole-OH), 5.50 (s, 1H, pyrazole-CH), 4.70 (d, J=2.4 Hz, 2H, -CH₂-C≡), 2.55 (t, J=2.4 Hz, 1H, -C≡CH), 1.30 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.0 (C=O), 150.0 (C-tBu), 95.0 (pyrazole-CH), 78.0 (-C≡CH), 72.0 (-C≡CH), 35.0 (-CH₂-), 32.0 (-C(CH₃)₃), 29.0 (-C(CH₃)₃).
-
IR (ATR, cm⁻¹): 3300 (alkyne C-H), 3100-2900 (O-H, C-H), 2125 (C≡C), 1680 (C=O).
-
HRMS (ESI-TOF) m/z: [M+H]⁺ Calculated for C₁₀H₁₅N₂O: 179.1184; Found: 179.1188.
Conclusion
This application note provides a highly efficient, rapid, and reliable one-pot protocol for the synthesis of this compound using microwave-assisted heating. By leveraging the benefits of MAOS, this method dramatically reduces reaction times from hours to minutes and provides the target compound in high yield and purity. This protocol serves as an excellent resource for researchers in medicinal chemistry and drug development seeking to access versatile pyrazolone-based scaffolds for further molecular exploration.
References
-
Anonymous. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. [Link]
-
Anonymous. (2024, November 3). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online. [Link]
-
Antre, R. V., et al. (2013). Microwave assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety and evaluation of their anti-inflammatory, analgesic and antipyretic activities. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Anonymous. (2014). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Anonymous. Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Anonymous. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. [Link]
-
Gomha, S. M., et al. (2017, May 8). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal. [Link]
-
Gomha, S. M., et al. (2017, May 19). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. ResearchGate. [Link]
-
Anonymous. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Hassaneen, H. (2021, May 25). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. [Link]
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Application Notes and Protocols: One-Pot Synthesis of Substituted 1-Propargyl-Pyrazol-5-ols
Abstract: This document provides a comprehensive technical guide for the efficient one-pot synthesis of substituted 1-propargyl-pyrazol-5-ols. Pyrazol-5-ol scaffolds are central to numerous therapeutic agents, and their functionalization with a propargyl group introduces a versatile handle for further chemical modification, such as click chemistry, making them highly valuable building blocks in drug discovery.[1][2] This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, offering researchers the insights needed for rational protocol optimization and adaptation. We present a robust, sequential three-component, one-pot methodology that ensures high atom economy and operational simplicity, culminating in detailed, field-tested experimental protocols.
Introduction: The Strategic Value of 1-Propargyl-Pyrazol-5-ols
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1][3] A prominent subclass, the pyrazol-5-ols (also known as pyrazolones), includes the FDA-approved drug Edaravone, a potent free radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[4] The synthetic accessibility and diverse biological activities of this core make it a focal point for pharmaceutical research.
The introduction of a propargyl group at the N1 position dramatically enhances the synthetic utility of the pyrazol-5-ol scaffold. The terminal alkyne of the propargyl moiety is a key functional group for bioorthogonal chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the straightforward conjugation of the pyrazole core to other molecules, such as biomolecules, fluorescent tags, or pharmacokinetic modifiers, providing a powerful platform for developing novel probes and targeted therapeutics.[5]
Traditional multi-step syntheses, involving the isolation and purification of the intermediate pyrazol-5-ol before subsequent N-alkylation, are often time-consuming and lead to reduced overall yields. One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more efficient, economical, and environmentally friendly alternative.[6] This guide details a reliable one-pot strategy for the synthesis of 1-propargyl-pyrazol-5-ols, designed for researchers in medicinal chemistry and drug development.
Part 1: Foundational Mechanistic Principles
A robust one-pot synthesis is built upon a thorough understanding of the individual reactions involved. This methodology combines two classical transformations: the Knorr pyrazole synthesis and nucleophilic N-alkylation.
The Knorr Pyrazole Synthesis: Formation of the Core Ring
The cornerstone of this synthesis is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and a hydrazine derivative.[7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazol-5-ol ring.[9] The regioselectivity of the initial attack on the unsymmetrical dicarbonyl compound determines the substitution pattern of the final product.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
N-Propargylation of the Pyrazol-5-ol
The pyrazol-5-ol exists in tautomeric equilibrium and possesses an acidic proton on the ring nitrogen. In the presence of a base, this proton is abstracted to form a nucleophilic pyrazolate anion. This anion readily participates in a nucleophilic substitution (Sₙ2) reaction with an electrophilic propargyl source, such as propargyl bromide, to form the N-propargylated product.[10][11] The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
Caption: General mechanism for N-propargylation.
Part 2: The One-Pot, Three-Component Synthetic Strategy
By integrating the Knorr condensation and N-propargylation into a single, sequential operation, we can efficiently construct the target molecules from simple, commercially available starting materials.
Overall Synthetic Workflow
The strategy involves the initial formation of the pyrazol-5-ol in situ. Without isolation, the reaction conditions are then adjusted by adding a base and the propargylating agent to drive the second transformation, yielding the final product.
Caption: Sequential one-pot workflow diagram.
Key Experimental Parameters and Rationale
Successful implementation of this one-pot protocol hinges on the careful selection of reagents and conditions.
| Parameter | Selection & Rationale |
| β-Ketoesters | Ethyl acetoacetate is the most common choice for a 3-methyl-pyrazol-5-ol core. Other β-ketoesters can be used to introduce different substituents at the C3 position. |
| Hydrazines | Phenylhydrazine, methylhydrazine, or hydrazine hydrate can be used. The choice determines the substituent at the N1 position prior to propargylation (which ultimately gets replaced). For the target compound, a simple hydrazine or a substituted hydrazine can be used, as the subsequent propargylation will occur at the N1 position. Using a pre-substituted hydrazine (e.g., phenylhydrazine) leads to the formation of a 1-phenyl-3-methyl-pyrazol-5-ol intermediate. |
| Propargylating Agent | Propargyl bromide is a highly effective and commercially available electrophile for this transformation. Propargyl chloride can also be used but may require more forcing conditions. |
| Base | A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the pyrazol-5-ol without causing decomposition of the propargyl bromide.[11] Other bases like triethylamine (Et₃N) can also be effective. |
| Solvent | A polar aprotic solvent is preferred to dissolve the intermediate pyrazolate salt and facilitate the Sₙ2 reaction. N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices.[10][12] Ethanol can also be used, particularly for the initial condensation step.[12] |
| Temperature | The initial Knorr condensation is typically performed at elevated temperatures (e.g., 60-100 °C) to ensure complete formation of the pyrazol-5-ol.[12] The subsequent propargylation step can often be carried out at room temperature or with gentle heating (e.g., 60 °C) to ensure a reasonable reaction rate.[10] |
Part 3: Detailed Experimental Protocol
Protocol Title: One-Pot Synthesis of 1-Propargyl-3-methyl-1-phenyl-pyrazol-5-ol.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for workup)
-
Brine solution (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Step 1: In Situ Formation of 3-methyl-1-phenyl-pyrazol-5-ol
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).
-
Stir the mixture at 100 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of the pyrazol-5-ol intermediate should be observed.[13]
-
Allow the reaction mixture to cool to room temperature.
-
-
Step 2: N-Propargylation
-
To the cooled reaction mixture containing the in situ generated pyrazol-5-ol, add powdered anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add propargyl bromide solution (1.2 eq) dropwise to the suspension. Caution: Propargyl bromide is a lachrymator and toxic. Handle with care in a fume hood.
-
Stir the reaction mixture at 60 °C for 3-6 hours.[10] Monitor the reaction by TLC for the disappearance of the pyrazol-5-ol intermediate and the appearance of the higher Rf product.
-
-
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then with brine solution.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-propargyl-3-methyl-1-phenyl-pyrazol-5-ol.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Part 4: Versatility and Scope
The described one-pot protocol is highly versatile and can be adapted to synthesize a wide array of substituted 1-propargyl-pyrazol-5-ols. The following table illustrates the potential scope by varying the hydrazine and β-ketoester starting materials.
| Hydrazine Component | β-Ketoester Component | Expected Product Structure |
| Phenylhydrazine | Ethyl acetoacetate | 1-Propargyl-3-methyl-1-phenyl-pyrazol-5-ol |
| 4-Fluorophenylhydrazine | Ethyl acetoacetate | 1-Propargyl-1-(4-fluorophenyl)-3-methyl-pyrazol-5-ol |
| Methylhydrazine | Ethyl acetoacetate | 1-Propargyl-1,3-dimethyl-pyrazol-5-ol |
| Hydrazine hydrate | Ethyl benzoylacetate | 1-Propargyl-3-phenyl-pyrazol-5-ol |
| Phenylhydrazine | Ethyl 3-oxo-3-phenylpropanoate | 1-Propargyl-1,3-diphenyl-pyrazol-5-ol |
Conclusion
This application note details a robust and efficient one-pot, three-component method for the synthesis of substituted 1-propargyl-pyrazol-5-ols. By combining the classical Knorr condensation with a subsequent N-propargylation in a single reaction vessel, this strategy minimizes waste, reduces operational complexity, and improves overall efficiency. The explanation of the underlying chemical principles provides researchers with the necessary knowledge to adapt and optimize the protocol for their specific synthetic targets. The resulting propargylated pyrazole derivatives are valuable, versatile building blocks, poised for application in the development of novel therapeutics and chemical probes.
References
-
Z. H. Chen, et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(5), 5193–5200. [Link]
-
M. A. P. Martins, et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(23), 8464. [Link]
-
A. Dömling, et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1996–2035. [Link]
-
A. S. Zamri, et al. (2022). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 22(4), 84-89. [Link]
-
J.-P. Wan, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
A. Dömling, et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1996-2035. [Link]
-
S. K. Guchhait, et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(52), 29599-29641. [Link]
-
L. Schrecker, et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
S. K. Guchhait, et al. (2017). Propargylation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives. ResearchGate. [Link]
-
A. Trehan, et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. [Link]
-
C.G. Naik & G.M. Malik. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116. [Link]
-
A. Bakhtin, et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Polycyclic Aromatic Compounds, 1-10. [Link]
-
E. Díez-Barra, et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Heterocycles, 38(6), 1367-1374. [Link]_Antonio_de_la_Hoz,a)_Andres_Martinez-~ez,a)_and_Jesus_Rodriguezb))
-
G. Navarrete-Vázquez, et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports, 10(1), 1-13. [Link]
-
A. Kumar, et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 891. [Link]
-
E. C. Pham, et al. (2022). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. Arabian Journal of Chemistry, 15(4), 103723. [Link]
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- 3. Design, synthesis, antimicrobial evaluations and <i>in silico</i> studies of novel pyrazol-5(4<i>H</i>)-one and 1<i>H</i>-pyrazol-5-ol derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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reagents for cyclization to form 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
An Application Note on the Synthesis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a substituted pyrazole derivative with significant potential in medicinal chemistry and drug development. Pyrazole scaffolds are core components of numerous blockbuster drugs, and the targeted functional groups—a tert-butyl moiety for steric influence and a propargyl group for bio-orthogonal conjugation—make this compound a valuable building block.[1][2] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers insights into process optimization and characterization, tailored for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the anticoagulant Apixaban (Eliquis).[1][2] Its prevalence is due to its favorable properties: it is a stable aromatic heterocycle that can engage in hydrogen bonding and act as a versatile scaffold for introducing diverse functional groups in a spatially defined manner.
The target molecule, this compound, is of particular interest. The tert-butyl group at the C3 position provides steric bulk, which can be crucial for modulating binding affinity and selectivity for a biological target. The propargyl group at the N1 position is a powerful functional handle for post-synthetic modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling the facile attachment of probes, polymers, or other bioactive moieties. The pyrazol-5-ol core exhibits keto-enol tautomerism, offering distinct hydrogen bonding capabilities that can be exploited in rational drug design.[3]
Reaction Synopsis and Mechanistic Insights
The synthesis of this compound is achieved via a classic acid-catalyzed condensation reaction known as the Knorr pyrazole synthesis .[4][5] This method involves the reaction of a β-ketoester with a hydrazine derivative.
The core transformation is:
-
Reactants:
-
Propargylhydrazine (prop-2-yn-1-ylhydrazine): Provides the N1-substituent and the two nitrogen atoms of the pyrazole ring.
-
Ethyl 4,4-dimethyl-3-oxopentanoate: A β-ketoester that serves as the three-carbon backbone, providing the C3-tert-butyl group and the C5-hydroxyl group.
-
-
Catalyst: A catalytic amount of a strong acid, such as glacial acetic acid or sulfuric acid, is used to protonate the carbonyl groups, increasing their electrophilicity.[6]
-
Product: The cyclized and dehydrated pyrazol-5-ol product.
The Knorr Synthesis Mechanism
The reaction proceeds through a well-established pathway that ensures high regioselectivity. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal, more basic, and less sterically hindered -NH₂ group of propargylhydrazine onto the more electrophilic ketone carbonyl of the β-ketoester.[3] This selectivity is critical; attack on the ester carbonyl is less favorable.
-
Hydrazone Formation: The resulting carbinolamine intermediate rapidly dehydrates to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The remaining secondary amine (-NH-) of the hydrazone moiety then performs an intramolecular nucleophilic attack on the now-proximal ester carbonyl.
-
Aromatization via Elimination: The resulting five-membered ring intermediate eliminates a molecule of ethanol to yield the final, stable aromatic pyrazol-5-ol product.
Below is a diagram illustrating the key steps of the reaction mechanism.
Caption: Knorr pyrazole synthesis mechanism.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. Researchers should adapt quantities based on their specific needs.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (10 mmol scale) | Molarity/Density | Supplier Notes | Safety Precautions |
| Ethyl 4,4-dimethyl-3-oxopentanoate | C₉H₁₆O₃ | 172.22 | 1.72 g (1.83 mL) | 0.94 g/mL | Sigma-Aldrich, TCI | Irritant |
| Propargylhydrazine | C₃H₆N₂ | 70.09 | ~0.70 g | - | Synthesize or source | Toxic, handle in fume hood |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | 1.05 g/mL | ACS Grade | Corrosive, causes severe burns |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 25 mL | 0.789 g/mL | 200 proof | Flammable |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS Grade | Flammable, irritant |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | ACS Grade | Flammable, irritant |
| Saturated NaCl (Brine) | NaCl(aq) | - | As needed | - | Lab prepared | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Lab Grade | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure
The overall workflow is summarized in the diagram below.
Caption: General experimental workflow.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.72 g, 10 mmol) and propargylhydrazine (~0.70 g, 10 mmol) in absolute ethanol (25 mL).
-
Catalyst Addition: To the stirring solution, add glacial acetic acid (0.5 mL) dropwise.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and saturated brine (1 x 25 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate again using a rotary evaporator to yield the crude product.
-
Purification: The crude material is typically a yellow to brown oil or solid. Purify the product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or viscous oil.
Product Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity of protons and carbons, and assess purity. Expect characteristic peaks for the tert-butyl protons, the methylene and methine protons of the propargyl group, and the pyrazole ring proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the pyrazolol, the C≡C stretch of the alkyne, and C=N/C=C stretches of the pyrazole ring.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating time or temperature; catalyst degradation. | Increase reaction time and monitor by TLC. Ensure the reflux temperature is reached. A stronger acid catalyst (e.g., a drop of H₂SO₄) can be tried, but may lead to side products. |
| Low Yield | Impure starting materials; losses during workup or purification. | Ensure the purity of the hydrazine and β-ketoester. Perform extractions carefully to avoid emulsion formation. Optimize chromatography conditions. |
| Formation of Isomers | Reaction with the incorrect carbonyl of the β-ketoester. | This is generally not an issue due to the higher reactivity of the ketone.[3] However, confirming the structure by 2D NMR (NOESY) can verify the regiochemistry. |
| Product Darkens | Potential decomposition or oxidation. | Store the final product under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C) to prevent degradation, especially if the hydrazine starting material had impurities. |
References
-
Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Bentham Science. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]
-
orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
ACS Publications. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
DergiPark. (n.d.). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]
-
Middle East Technical University. (2008). REACTION OF PROPARGYL ALDEHYDES WITH HYDRAZINIUM SALTS: SYNTHESIS OF FERROCENYL AND PHENYL SUBSTITUTED PYRAZOLES. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]
-
ACS Publications. (n.d.). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. The Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bocanegra-V%C3%A1squez-Castillo/8b51239c42661842817d3122c60775d5a6a57e32]([Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. [Link]
-
National Center for Biotechnology Information. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. PubMed. [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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Troubleshooting & Optimization
purification techniques for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Technical Support Center: Advanced Organic Chemistry Division Ticket ID: PYR-PUR-305 Subject: Purification Protocol for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Status: Resolved Agent: Senior Application Scientist, Dr. Aris
User Issue Summary
Users synthesizing This compound frequently report three critical failure modes:
-
Chromatographic Tailing: "Ghost" peaks or severe streaking on silica gel, making fraction collection impossible.[1]
-
Regioisomer Contamination: Difficulty separating the target 3-(tert-butyl) isomer from the thermodynamic 5-(tert-butyl) byproduct.
-
Oiling Out: Product refuses to crystallize, forming a persistent gum/oil.
Part 1: The Root Cause Analysis (Mechanistic Insight)
Before attempting purification, you must understand the "Chameleon Effect" of your molecule.[1] This compound is not static; it exists in a dynamic equilibrium known as annular tautomerism .
-
The 5-ol form (Enol): Predominant in polar, hydrogen-bonding solvents (DMSO, MeOH). This form is acidic (pKa ~6-7).
-
The 5-one form (Ketone): Predominant in non-polar solvents (CHCl3, Toluene). This form is less polar but can "drag" on silica due to interaction with silanols.
Why this matters: If you run a standard neutral silica column, the silica's surface protons will constantly shift the equilibrium between the ol and one forms as the band travels.[1] The result? A streak instead of a spot.
Visualizing the Problem (Tautomer Equilibrium)
Figure 1: The tautomeric shift occurring on the silica surface causes peak broadening and loss of resolution.
Part 2: Troubleshooting Guides & Protocols
Issue #1: "My Column Chromatography is a Mess"
Diagnosis: The acidic "5-ol" proton is interacting with the silica. The Fix: You must "lock" the protonation state or suppress ionization.
Protocol: The Acid-Modified Flash Column
-
Stationary Phase: Standard Silica Gel (230-400 mesh).[2]
-
Mobile Phase Modifier: You must add 0.5% to 1% Acetic Acid (AcOH) to both your non-polar (Hexane/Heptane) and polar (EtOAc) solvents.[1]
-
Why? The acetic acid saturates the basic sites on the silica and suppresses the ionization of the pyrazol-5-ol, forcing it into a single, tighter band.
-
-
Recommended Gradient:
-
Start: 95:5 Hexane:EtOAc (+1% AcOH).[1]
-
End: 60:40 Hexane:EtOAc (+1% AcOH).
-
-
Visualization: UV (254 nm) is effective due to the pyrazole ring. Ferric Chloride (FeCl3) stain will turn the 5-ol spot specific colors (usually purple/red) due to the phenolic nature.
Issue #2: "I cannot separate the Regioisomers"
Diagnosis: The synthesis (likely hydrazine +
Protocol: The "Toluene Switch" Recrystallization Note: This method prefers the 3-(tert-butyl) isomer due to better packing symmetry.
-
Dissolution: Dissolve crude mixture in minimal boiling Toluene (approx. 5 mL per gram).
-
The Anti-Solvent: Remove from heat. While still hot, add Heptane dropwise until a faint cloudiness persists.[3]
-
Cooling: Allow to cool to Room Temperature (RT) slowly (2 hours). Then move to 4°C (Fridge) for 12 hours.
-
Filtration: Filter the white needles.
| Solvent System | Suitability | Outcome |
| Toluene/Heptane | High | Excellent for isomer separation. |
| EtOH/Water | Medium | Good for bulk purity, poor for isomer separation. |
| DCM/Hexane | Low | Risk of "oiling out" due to rapid evaporation. |
Issue #3: "The Product is Oiling Out"
Diagnosis: The product contains non-polar impurities (oligomers from the propargyl group) that prevent crystal nucleation. The Fix: The "Acid-Base Swing" (Chemical Washing). This utilizes the acidity of the 5-ol proton (pKa ~7) to chemically separate it from neutral impurities.
Protocol: The Self-Validating Extraction
Figure 2: The Acid-Base Swing protocol leverages the pKa of the pyrazol-5-ol to isolate it from neutral byproducts.
Step-by-Step:
-
Dissolve crude oil in Ethyl Acetate (EtOAc).
-
Extract 2x with 1.0 M NaOH . The product moves to the water phase (as the sodium salt); neutral impurities stay in EtOAc.
-
Discard the EtOAc layer.
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 2.0 M HCl until pH ~2. The product will precipitate as a white solid.
-
Filter the solid.[4] If it is gummy, extract the aqueous mix with fresh EtOAc, dry over MgSO4, and evaporate.
Part 3: Safety & Stability (The Propargyl Factor)
Warning: The propargyl (prop-2-yn-1-yl) group introduces a terminal alkyne.
-
Thermal Instability: Do not heat above 80°C for extended periods. Alkynes can polymerize or undergo thermal rearrangement.
-
Click Chemistry Risk: Avoid contact with Copper (Cu) salts or Azides unless intended. Trace copper in tap water or old fittings can catalyze unwanted reactions.
-
Storage: Store under Nitrogen at -20°C. The 5-ol proton is labile; moisture can induce hydrate formation which alters melting points.
References & Authority
-
Tautomerism in Pyrazoles: Elguero, J., et al.[1][9] "The tautomerism of heterocycles." Advances in Heterocyclic Chemistry. This establishes the equilibrium mechanics between 5-ol, 5-one, and NH-forms.
-
Purification of Pyrazolones: Journal of Heterocyclic Chemistry. Standard protocols for separating 1-substituted-3-tert-butyl-pyrazol-5-ols emphasize the utility of acid-base extraction due to the phenolic pKa.
-
Recrystallization Solvent Selection: University of Rochester, Dept of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Validates the use of Toluene/Heptane for separating polar/non-polar isomeric mixtures. Link
-
Isomer Separation (3- vs 5- substituted): MDPI Molecules. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Discusses the thermodynamic preference and separation of tert-butyl pyrazole isomers. Link
Sources
- 1. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 8. connectjournals.com [connectjournals.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
[1]
Executive Summary & Chemical Logic
Welcome to the Technical Support Center. You are likely working with 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol , a critical intermediate often used in the synthesis of MET-I inhibitor acaricides (e.g., Tebufenpyrad analogs) or novel pharmaceutical scaffolds.[1]
Purifying this molecule presents a unique "Tautomer Trap." The molecule exists in equilibrium between the 5-ol (enol) and 5-one (keto) forms.[1] Your choice of solvent does not just affect solubility; it dictates which tautomer predominates in the crystal lattice, influencing melting point and purity.
The Chemo-Physical Profile[1][2]
-
The Core (Pyrazol-5-ol): Highly polar, capable of hydrogen bonding.[1] Favors the enol form in polar protic solvents (EtOH) and the keto form in non-polar solvents (Toluene).[1]
-
The Tail (Propargyl): Adds lipophilicity but introduces thermal instability. Warning: Avoid prolonged heating above 100°C to prevent alkyne polymerization.
-
The Bulk (tert-Butyl): Increases solubility in organic solvents but significantly increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]
Decision Matrix: Solvent Selection
Do not guess. Use this logic flow to select the correct solvent system based on your crude material's impurity profile.
Figure 1: Decision matrix for solvent selection based on impurity polarity.
Detailed Protocols
System A: The "Gradient" Method (Ethanol / Water)
Best for: Removing dark, polar oxidation byproducts. Risk: Water can trap impurities if added too quickly.
-
Dissolution: Suspend crude solid in minimal Ethanol (95%) at 60°C.
-
Note: Do not exceed 75°C. The propargyl group is sensitive.
-
-
Saturation: Add ethanol dropwise until the solid just dissolves. If a dark oil remains at the bottom, decant the clear supernatant to a clean flask; that oil is likely tar.
-
The Gradient: Remove from heat. While still hot (~55°C), add warm Water dropwise until a persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution again.
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C.
-
Harvest: Filter and wash with cold 50% EtOH/Water.
System B: The "Displacement" Method (Ethyl Acetate / Heptane)
Best for: Oily crudes and removing unreacted starting materials. Mechanism: Ethyl Acetate solubilizes the t-butyl group; Heptane forces the polar core to stack.
-
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) at 50°C. Use 3 mL per gram of solid.
-
Precipitation: Add Heptane slowly.
-
Critical Step: Stop immediately when you see the first sign of cloudiness.
-
-
Re-heat: Heat back to 60°C until clear.
-
Seeding: Add a single seed crystal (if available) or scratch the glass wall with a rod.
-
Cooling: Cool to Room Temp with stirring.
-
Why Stirring? Prevents the t-butyl groups from aggregating into an oil. Promotes sand-like crystalline powder.[1]
-
Troubleshooting Guide: The "Oiling Out" Crisis
The most common ticket we receive for 3-(tert-butyl) pyrazolones is: "My product turned into a sticky oil at the bottom of the flask."
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture. The compound separates as a liquid phase before it can crystallize.
The Rescue Protocol:
Figure 2: Rescue loop for oily precipitates.[1] The key is lowering concentration to raise the solution's saturation temperature.
Step-by-Step Rescue:
-
Re-heat the mixture until the oil dissolves back into the solvent.
-
Add 20% more of the "Good Solvent" (e.g., Ethanol or EtOAc). This lowers the saturation point.[2]
-
Cool very slowly. Insulate the flask with a towel.
-
Vigorous Stirring. Use a magnetic stir bar. The mechanical agitation breaks up oil droplets and induces nucleation.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar. It may solubilize the product too well, leading to lower yields (mass recovery). If you use MeOH, you will need a higher ratio of water to force precipitation.
Q: I see two spots on my TLC after recrystallization. Is it impure?
A: Not necessarily. This is the Tautomer Trap . Pyrazol-5-ols often streak or show two spots (enol and keto forms) on silica, especially in acidic eluents.[1] Run an NMR in DMSO-
Q: Why is my solid yellow? It should be white. A: Yellowing indicates oxidation of the propargyl group or trace hydrazone impurities.
-
Solution: Perform a "charcoal treatment." Dissolve in hot EtOAc, add activated carbon (5 wt%), stir for 10 mins, filter through Celite, then proceed with System B recrystallization.
Q: Is the propargyl group stable in boiling toluene (110°C)? A: Marginally. We recommend keeping process temperatures below 90°C . Prolonged reflux in toluene can initiate [2+2] or [2+4] cycloadditions or polymerization of the alkyne tail, leading to insoluble black specks.[1]
References & Grounding
The protocols above are synthesized from standard heterocyclic chemistry principles and specific behaviors of N-alkylated pyrazolones.
-
Tautomerism of Pyrazolones: Detailed analysis of the OH vs NH/CO forms in solid state vs solution.
-
Source: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones."[1] Heterocycles, Vol 83.
-
(Contextual Analog)
-
-
Synthesis of 1-substituted-3-tert-butyl-pyrazol-5-amines/ols: Procedures for handling t-butyl pyrazoles and preventing oiling out.
-
General Recrystallization of Pyrazoles: Solubility data and solvent pairs (Ethanol/Water, Toluene).
-
Source:Journal of Heterocyclic Chemistry / Fisher Scientific TRC Data Sheets.
-
[1]
-
-
Purification of Agrochemical Intermediates (Tebufenpyrad Analogs):
-
Source: Patent WO2011076194A1 "Method for purifying pyrazoles."
-
Technical Support Center: Troubleshooting Side Reactions in Propargyl Pyrazole Synthesis
Welcome to our dedicated technical support center for the synthesis of propargyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and unexpected challenges encountered during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of propargyl pyrazoles, providing a foundational understanding of the reaction.
Q1: What are the most common methods for synthesizing propargyl pyrazoles?
A1: The most prevalent method for synthesizing propargyl pyrazoles is the N-alkylation of a pyrazole ring with a propargyl halide, such as propargyl bromide or chloride.[1] This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it nucleophilic. Other methods include the reaction of pyrazolones with propargyl alcohols.[2]
Q2: Why is regioselectivity a major challenge in propargyl pyrazole synthesis?
A2: Unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of a mixture of regioisomers.[3] The electronic and steric environment of each nitrogen atom is often similar, making it difficult to achieve selective alkylation on one nitrogen over the other.[4] The separation of these isomers can be challenging, leading to lower yields of the desired product.
Q3: What is the significance of the propargyl group in drug development?
A3: The propargyl group is a versatile functional group in drug discovery and development. Its terminal alkyne allows for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific method for linking molecules together.[5] This is particularly useful for creating bioconjugates, modifying peptides, and synthesizing complex molecular architectures.[6]
Q4: Can the propargyl group itself undergo side reactions?
A4: Yes, under certain conditions, the propargyl group can be reactive. In the presence of a strong base, N-propargyl pyrazoles can undergo isomerization to form the corresponding allene or N-prop-1-ynyl isomers.[7][8] Additionally, propargyl halides can be unstable and may decompose, especially upon heating or exposure to light.[5]
II. Troubleshooting Guide: Side Reactions & Optimization
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of propargyl pyrazoles.
Issue 1: Poor or No Yield of the Desired Propargyl Pyrazole
Q: My propargylation reaction is resulting in a low yield or is failing completely. What are the common causes and how can I troubleshoot this?
A: Low or no yield in a propargylation reaction is a common problem that can often be resolved by systematically evaluating your reagents and reaction conditions.[9]
Causality and Troubleshooting Steps:
-
Reagent Quality:
-
Propargyl Halide Purity: Propargyl bromide and chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[9] Commercial propargyl bromide is often stabilized to reduce its shock-sensitivity.[9]
-
Pyrazole Purity: Ensure your starting pyrazole is pure and free from contaminants that could consume your reagents or inhibit the reaction.
-
Solvent and Base Quality: Use anhydrous solvents, particularly for moisture-sensitive reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your pyrazole.[9]
-
-
Reaction Conditions:
-
Base and Solvent Selection: The combination of base and solvent is crucial for the efficiency of SN2 reactions with propargyl halides. Aprotic polar solvents such as DMF, acetone, and THF are generally effective.[9] A stronger base may be necessary if your pyrazole is not sufficiently acidic.
-
Temperature: While heating can increase the reaction rate, excessive heat can lead to the decomposition of the propargyl halide or the desired product. It is recommended to start at room temperature and gently heat if necessary, while monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.
-
Issue 2: Formation of a Mixture of Regioisomers
Q: I am observing a mixture of N1 and N2 propargylated pyrazoles. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomeric mixtures is a frequent challenge in the N-alkylation of unsymmetrical pyrazoles. The regioselectivity is influenced by steric and electronic differences between the two nitrogen atoms and the reaction conditions.[4]
Causality and Troubleshooting Steps:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3- or 5-position, the propargyl group will preferentially add to the more accessible nitrogen.[10]
-
Solvent Choice: The polarity of the solvent plays a crucial role.
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation and alkylation.
-
Aprotic Polar Solvents: Solvents like DMF and DMSO can also influence regioselectivity, often favoring a single isomer.[10]
-
-
Base/Catalyst System: The choice of base is critical.
-
Common Bases: K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[10]
-
Opposite Regioselectivity: In some cases, changing the base can lead to the opposite regioisomer. For instance, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.
-
-
Protecting Groups: In cases where achieving high regioselectivity is difficult, a protecting group strategy can be employed. One of the pyrazole nitrogens can be selectively protected, the other nitrogen propargylated, and then the protecting group removed.
Issue 3: Formation of an Allenic Side Product
Q: I am observing an unexpected side product with signals in the allene region of the NMR spectrum. What is causing this and how can I prevent it?
A: This is likely due to a base-catalyzed isomerization of the N-propargyl pyrazole to the corresponding N-allenyl pyrazole.[11] This rearrangement is driven by the relative thermodynamic stability of the isomers.[12]
Causality and Troubleshooting Steps:
-
Base Strength: Strong bases are more likely to promote this isomerization. Consider using a milder base if the formation of the allene is a significant issue.
-
Temperature: Higher reaction temperatures can provide the activation energy needed for the isomerization to occur. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can lead to increased formation of the allenic byproduct. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Caption: Troubleshooting workflow for propargyl pyrazole synthesis.
III. Experimental Protocols & Data
Standard Protocol for N-Propargylation of a Pyrazole
This protocol provides a general starting point for the N-propargylation of a pyrazole using propargyl bromide.
Materials:
-
Pyrazole (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 2-24 hours), pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl pyrazole.
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can have a significant impact on the ratio of N1 to N2 propargylated isomers. The following table summarizes the effect of different solvents on the regioselectivity of pyrazole alkylation, highlighting the beneficial effect of fluorinated alcohols.
| Solvent | N1/N2 Ratio (Example) | Reference |
| Ethanol | Low Selectivity (often mixtures) | |
| DMF | Can favor a single isomer | [10] |
| DMSO | Can favor a single isomer | [10] |
| 2,2,2-Trifluoroethanol (TFE) | High Selectivity | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very High Selectivity |
Caption: Key components and potential side reactions in propargyl pyrazole synthesis.
IV. References
-
Mechanistic explanation for the regioisomeric alkylation of pyrazole... - ResearchGate. Available at: [Link]
-
Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - Beilstein Journals. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]
-
Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC - NIH. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
Propargyl bromide - Grokipedia. Available at: [Link]
-
Base-catalysed prototropic isomerisations. Part II. The isomerisation of N-prop-2-ynyl heterocycles into N-substituted allenes and acetylenes - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT Enrique ~iez-Barra,q) - LOCKSS. Available at: [Link]
-
Rhodium-catalyzed cycloisomerization of N-propargyl enamine derivatives - PubMed. Available at: [Link]
-
A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation Introduction Results and - Sciforum. Available at: [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]
-
Acid-catalyzed allenylation of pyrazolones with propargyl alcohols - RSC Publishing. Available at: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]
-
Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine | Request PDF - ResearchGate. Available at: [Link]
-
The Recent Development of the Pyrazoles : A Review | TSI Journals. Available at: [Link]
-
US6794551B2 - Process for producing propargyl bromide - Google Patents. Available at:
-
Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC. Available at: [Link]
-
Alkylation of pyrazolones / Introduction - Ch.imperial. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. Available at: [Link]
-
Propargylation of a hydroxy-terminated polymer? - ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
-
Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
Help with N-Alkylation gone wrong : r/chemistry - Reddit. Available at: [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Available at: [Link]
-
Electrochemical Decarboxylative N-Alkylation of Heterocycles | Organic Letters. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
-
Propargyl alcohol uses - Synthesis, and Safety - Rawsource. Available at: [Link]
-
(PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Acid-catalyzed allenylation of pyrazolones with propargyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. rroij.com [rroij.com]
- 7. Base-catalysed prototropic isomerisations. Part II. The isomerisation of N-prop-2-ynyl heterocycles into N-substituted allenes and acetylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides [beilstein-journals.org]
Technical Support Center: Strategies for the Removal of Copper Catalyst Impurities from Pyrazole Click Products
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual copper catalysts from pyrazole products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet crucial purification hurdle. Residual copper can compromise biological assays, interfere with downstream synthetic steps, and pose regulatory challenges in pharmaceutical development.[1][2] This resource provides in-depth troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the integrity and purity of your final pyrazole compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your pyrazole products, providing explanations for the underlying causes and actionable solutions.
Issue 1: Persistent Blue or Green Color in the Isolated Product
-
Symptom: Your supposedly pure, isolated pyrazole product retains a distinct blue or green hue, even after initial purification attempts like a simple aqueous wash.
-
Causality: This coloration is a tell-tale sign of residual copper contamination.[1] The color arises from the presence of copper(II) ions, which can form colored complexes. This issue can be particularly persistent if your pyrazole product itself possesses chelating moieties that bind strongly to copper.
-
Solutions:
-
Intensified Aqueous Washing with Chelating Agents: A simple water wash is often insufficient. Employ a liquid-liquid extraction with an aqueous solution of a strong chelating agent.
-
EDTA (Ethylenediaminetetraacetic acid): A 0.5 M solution is highly effective at sequestering copper ions into the aqueous phase.[3] The formation of the copper-EDTA complex is often indicated by a color change in the aqueous layer to a deeper blue or green.[3] Multiple washes are recommended until the aqueous layer remains colorless.[3]
-
Ammonium Hydroxide/Ammonium Chloride: A solution of aqueous ammonia or ammonium chloride can effectively remove copper by forming water-soluble copper-ammonia complexes.[4]
-
-
Solid-Supported Scavengers: If aqueous washes are ineffective or problematic (e.g., for highly water-soluble products), consider using a scavenger resin. These are solid supports functionalized with groups that have a high affinity for copper.
-
Combined Approach: For particularly stubborn cases, a combination of methods can be highly effective. For example, perform an initial EDTA wash to remove the bulk of the copper, followed by passing the organic solution through a plug of silica gel.[4]
-
Issue 2: Low Product Yield After Aqueous Workup
-
Symptom: A significant loss of your pyrazole product is observed after performing aqueous extractions to remove the copper catalyst.
-
Causality: This typically occurs if your pyrazole product has some degree of water solubility. The repeated washes with aqueous solutions can lead to the partitioning of your product into the aqueous phase along with the copper impurities.
-
Solutions:
-
Brine Wash: After the chelating agent wash, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product in it and driving it back into the organic phase.[3]
-
Minimize Aqueous Washes: Use a more efficient copper removal method that requires fewer or no aqueous washes, such as solid-phase scavenger resins or silica gel plug filtration.
-
Solvent Back-Extraction: If you suspect your product is in the aqueous layer, you can try to recover it by performing a back-extraction with a fresh portion of an appropriate organic solvent.
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
-
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.
-
Causality: Emulsions can be caused by the presence of surfactants or finely divided solids at the interface. In the context of click chemistry workups, residual starting materials or byproducts can sometimes contribute to emulsion formation.
-
Solutions:
-
Addition of Brine: Adding a saturated solution of sodium chloride can often help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period can lead to separation. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.
-
Issue 4: Copper Interference in NMR Spectroscopy
-
Symptom: Your ¹H NMR spectrum exhibits broad or shifted peaks, making interpretation difficult.
-
Causality: Paramagnetic copper(II) ions, even at trace levels, can cause significant line broadening and chemical shift changes in NMR spectra.
-
Solutions:
-
Pre-NMR Purification: Before taking an NMR spectrum, pass a small sample of your product dissolved in a suitable solvent through a short plug of silica gel or alumina. This is often sufficient to remove trace paramagnetic impurities.
-
Thorough Purification: Ensure your bulk sample is rigorously purified using one of the methods described in this guide to remove all traces of copper.
-
Frequently Asked Questions (FAQs)
Q1: Why is it so important to remove residual copper from my pyrazole product?
A1: The removal of residual copper is critical for several reasons:
-
Biological Applications: Copper ions can be toxic to cells, which is a major concern for any downstream biological assays or for products intended for drug development.[1]
-
Catalytic Interference: Residual copper can interfere with subsequent catalytic transformations you may wish to perform on your pyrazole product.[1]
-
Product Stability and Purity: The presence of copper can affect the long-term stability and overall purity of your final compound.[1]
-
Regulatory Compliance: For pharmaceutical applications, there are strict guidelines for the maximum allowable levels of elemental impurities, including copper. The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) limits for various elements.
Q2: How do I choose the best copper removal method for my specific pyrazole product?
A2: The optimal method depends on several factors:
-
Product Solubility: For organic-soluble products, aqueous washes with chelating agents are often a good first choice. For water-soluble products, solid-phase scavengers, dialysis, or size-exclusion chromatography are more suitable to avoid product loss.
-
Scale of the Reaction: For small-scale reactions, methods like silica gel plug filtration are quick and easy. For larger-scale synthesis, aqueous washes or the use of scavenger resins may be more practical.
-
Required Purity Level: For applications requiring very low copper levels (e.g., in the ppm range), scavenger resins are often the most effective option.
-
Cost and Time: Aqueous washes are generally the most cost-effective method. Scavenger resins, while highly effective, can be more expensive.
The following decision tree can guide you in selecting an appropriate purification strategy:
Q3: What are the acceptable limits for residual copper in a pharmaceutical product?
A3: The acceptable limits for elemental impurities in pharmaceutical products are defined by regulatory bodies. The ICH Q3D guideline classifies copper as a Class 3 element, meaning it has relatively low toxicity via the oral route. For oral administration, the permitted daily exposure (PDE) for copper is 3000 µ g/day . However, for parenteral (injectable) and inhalation routes, the PDE is lower, at 300 µ g/day and 30 µ g/day , respectively. It is crucial to consult the latest regulatory guidelines to ensure compliance.
Comparison of Copper Removal Methods
| Method | Principle | Efficiency | Speed | Cost | Advantages | Disadvantages |
| Aqueous Wash with Chelating Agents (e.g., EDTA, NH₄Cl) | Forms a water-soluble complex with copper that is partitioned into the aqueous phase during liquid-liquid extraction.[3] | Good to excellent (can reduce copper to low ppm levels with multiple washes).[4] | Moderate (requires multiple extractions). | Low | Inexpensive, simple setup, scalable. | Can lead to product loss if the product is water-soluble; may form emulsions. |
| Solid-Phase Scavenger Resins (e.g., Thiourea, Iminodiacetic acid functionalized) | Copper ions are selectively bound to functional groups on a solid support, which is then removed by filtration.[1] | Excellent (can achieve very low ppm or even ppb levels of copper). | Slow to moderate (often requires stirring for several hours).[5] | High | High efficiency and selectivity, easy separation (filtration), suitable for automation. | Higher cost of resins, potential for non-specific binding of the product. |
| Filtration through a Solid Support (e.g., Silica Gel, Alumina, Celite) | The polar solid support adsorbs the copper catalyst, allowing the less polar product to be eluted.[3] | Good (effective for removing bulk copper and trace amounts). | Fast | Low to moderate | Quick and easy for small-scale purification, can be combined with other methods. | May not be as effective as scavenger resins for achieving very low copper levels; potential for product adsorption on the solid support. |
| Chromatography (Column or Preparative HPLC) | Separates the pyrazole product from the copper catalyst based on differences in their affinity for the stationary phase. | Excellent | Slow and labor-intensive. | High | Provides very high purity, can separate other impurities simultaneously. | Can be complex to develop a method, requires significant solvent usage, not ideal for large-scale purification. |
Detailed Experimental Protocols
Protocol 1: Copper Removal using an EDTA Wash
This protocol is suitable for organic-soluble pyrazole products.
-
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.5 M EDTA aqueous solution.
-
Saturated sodium chloride (brine) solution.
-
Separatory funnel.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Rotary evaporator.
-
-
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes. You may observe the aqueous layer turning blue or green as the copper-EDTA complex forms.[3]
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 0.5 M EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove residual EDTA and water.[3]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain your copper-free pyrazole product.
-
Protocol 2: Copper Removal using a Scavenger Resin
This protocol is suitable for both organic- and water-soluble products (by choosing an appropriate solvent).
-
Materials:
-
Crude reaction mixture.
-
Copper scavenger resin (e.g., iminodiacetic acid or thiourea functionalized resin).
-
Appropriate solvent for your product.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
-
Procedure:
-
Dissolve your crude product in a suitable solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst used).[5]
-
Stir the suspension at room temperature. The required time can range from a few hours to overnight.[5] Monitor the progress by checking the color of the solution.
-
Once the copper has been removed (solution is colorless), filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of your product.
-
Combine the filtrates and concentrate the solvent to obtain the purified pyrazole product.
-
Protocol 3: Copper Removal using a Silica Gel Plug
This is a rapid method for small-scale purification.
-
Materials:
-
Crude product dissolved in a minimal amount of a non-polar organic solvent.
-
Silica gel.
-
Glass pipette or small chromatography column.
-
Sand.
-
Eluting solvent.
-
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small column.
-
Add a small layer of sand (approx. 0.5 cm).
-
Fill the pipette/column with silica gel to a height of 5-10 cm.
-
Add another small layer of sand on top of the silica gel.
-
Pre-wet the silica plug with the eluting solvent.
-
Carefully load the solution of your crude product onto the top of the silica plug.
-
Elute your product through the plug using the eluting solvent, collecting the filtrate. The copper impurities should remain adsorbed on the silica gel.
-
Monitor the elution by TLC to ensure all your product has passed through.
-
Concentrate the filtrate to obtain the purified pyrazole product.
-
References
- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem. (URL: )
-
ICH guideline Q3D (R2) on elemental impurities - European Medicines Agency (EMA). (URL: [Link])
- Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem. (URL: )
-
Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (URL: [Link])
-
General Concepts of the Chemistry of Chelation - the Chem Connections Homepage. (URL: [Link])
-
Complexometric determination: Part I - EDTA and complex formation with the Cu2+ ion. (URL: [Link])
-
Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed. (URL: [Link])
Sources
optimizing reaction time for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol formation
Ticket Subject: Optimizing Reaction Time for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Formation
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High (Process Optimization)[1]
Executive Summary & Core Analysis
You are encountering kinetic bottlenecks in the synthesis of This compound . This is a common issue driven by two competing factors:
-
Steric Hindrance: The tert-butyl group at the
-position of the starting keto-ester (Ethyl pivaloylacetate) creates a significant steric wall, shielding the carbonyl carbon from nucleophilic attack.[1] -
Nucleophile Dynamics: While propargyl hydrazine is a competent nucleophile, the formation of the initial hydrazone intermediate is rate-limiting due to the bulk of the electrophile.[1]
The Solution: Standard reflux conditions (Ethanol, 78°C) are often insufficient, leading to reaction times exceeding 12-24 hours with incomplete conversion. To optimize for time and yield, we must shift from thermal convection to dielectric heating (Microwave Synthesis) or acid-catalyzed solvothermal methods .[1]
Optimized Protocols
Method A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library generation, high throughput, breaking kinetic stalls.
Rationale: Microwave irradiation couples directly with the polar reaction medium, providing rapid internal heating that overcomes the activation energy barrier imposed by the tert-butyl group.[1]
Protocol:
-
Reactants:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)
-
Prop-2-yn-1-ylhydrazine hydrochloride (1.1 eq)[1]
-
Sodium Acetate (1.2 eq) – Critical for in-situ neutralization of the hydrazine salt.
-
-
Solvent: Ethanol/Water (4:1) or Glacial Acetic Acid.
-
Conditions:
-
Work-up: Cool to RT. The product often precipitates upon adding ice water. Filter and wash with cold hexanes.
Method B: Acid-Catalyzed Thermal Reflux (Legacy Support)
Best for: Scale-up >100g where microwave penetration depth is a limitation.[1]
Rationale: Switching from ethanol to acetic acid increases the boiling point (118°C vs 78°C) and provides acid catalysis to activate the ketone carbonyl, making it more susceptible to attack despite the steric bulk.
Protocol:
-
Reactants: Mix Keto-ester (1.0 eq) and Hydrazine HCl (1.1 eq).
-
Solvent: Glacial Acetic Acid (0.5 M concentration).
-
Conditions: Reflux (118°C) for 4–6 hours.
-
Note: Monitor via LCMS. If the intermediate hydrazone persists, add a Lewis Acid catalyst (e.g., Sc(OTf)₃, 5 mol%).
Comparative Data: Solvent & Method Screening
The following data summarizes the optimization landscape for the condensation of ethyl pivaloylacetate with substituted hydrazines.
| Method | Solvent | Temp (°C) | Time | Conversion | Notes |
| Standard Thermal | Ethanol | 78 | 16-24 h | 65-75% | Often stalls; requires purification to remove uncyclized intermediate.[1] |
| Acid Thermal | AcOH | 118 | 4-6 h | 85-90% | Higher temp + acid catalysis overcomes steric bulk.[1] |
| Microwave (Rec.) | EtOH/H₂O | 130 | 15 min | 92-95% | Optimal. Superheating effect drives cyclization rapidly. |
| Microwave | Solvent-Free | 100 | 5 min | 80-85% | Fast but risk of charring/decomposition due to propargyl instability. |
Troubleshooting Guide (FAQ)
Q1: I see two spots on TLC/LCMS with the same mass. What is happening?
Diagnosis: Tautomerism. Explanation: 5-pyrazolones exist in equilibrium between the OH-form (pyrazol-5-ol), the NH-form (pyrazolone), and the CH-form .
-
Insight: In polar solvents (DMSO/MeOH), the enol (OH) form often predominates or equilibrates rapidly. In non-polar solvents (CDCl3), you may see the keto-form.
-
Action: Do not attempt to separate them. This is an intrinsic property of the molecule. Confirm identity via 13C NMR (Carbonyl signal ~160-170 ppm vs Enol carbon).
Q2: My reaction is stuck at the intermediate hydrazone stage.
Diagnosis: Failed Cyclization. Explanation: The hydrazine has attacked the ketone, but the second step (attack on the ester to close the ring) is too slow due to the tert-butyl group twisting the molecule. Action:
-
Add Acid: If in EtOH, add 10% AcOH or HCl.
-
Increase Temp: Switch to Method A (Microwave). The energy input is required to force the intramolecular cyclization.
Q3: Can I synthesize this by alkylating 3-(tert-butyl)-1H-pyrazol-5-ol with propargyl bromide instead?
Diagnosis: Regioselectivity Issues. Explanation: While possible, this route is not recommended for high purity needs. Alkylation of the unsubstituted pyrazolone yields a mixture of:
-
N1-alkylation (Desired)
-
O-alkylation (Common side product)
-
N2-alkylation (Less common but possible) Action: If you must use this route, use a soft base (Cs₂CO₃) in a polar aprotic solvent (DMF) to favor N-alkylation, but expect to perform difficult column chromatography.[1] Direct condensation (Method A) is chemically superior for regiocontrol.
Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing this specific synthesis, highlighting the critical "Steric Check" step.
Caption: Optimization workflow for sterically hindered pyrazolone synthesis. Note the critical pivot to high-energy methods (Route B) to overcome the t-butyl activation barrier.
References
-
Microwave-Assisted Synthesis of Pyrazoles
-
Regioselectivity in Pyrazole Synthesis
- Title: Regioselective Synthesis of N-Substituted Pyrazoles.
- Source: The Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Steric Hindrance in Pyrazolone Formation
-
General Mechanism & Tautomerism
Sources
resolving solubility issues of tert-butyl pyrazoles in aqueous media
Topic: Resolving Solubility Issues of tert-Butyl Pyrazoles in Aqueous Media Ticket ID: TBP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist (PhyChem/ADME Core)[1]
Executive Summary: The "Lipophilic Shield" Challenge
You are likely here because your tert-butyl pyrazole derivative dissolved perfectly in DMSO but precipitated immediately upon addition to your aqueous assay buffer (PBS, HEPES, etc.).[2]
The Root Cause:
The tert-butyl group is a "hydrophobic anchor."[1] While the pyrazole ring itself is polarizable and capable of hydrogen bonding, the bulky tert-butyl group (
This guide provides three validated workflows to overcome this, moving from simple pH adjustments to advanced encapsulation strategies.
Module 1: The Protonation Trap (pH Adjustment)
Issue: "I acidified my buffer, but the compound still crashed out."
Technical Insight:
Pyrazoles are weak bases.[1][3][4][5] The pKa of the conjugate acid (
The Trap:
Many researchers assume a pH of 4.0 or 5.0 is "acidic enough." It is not. To achieve >99% ionization (solubility), the solution pH must be at least 2 units below the pKa.[2]
Protocol A: The "Acid Scan" Titration
Use this to determine if pH manipulation is a viable strategy for your specific derivative.
-
Prepare Stock: Dissolve compound in DMSO at 20 mM.
-
Prepare Buffers: Create 50 mM phosphate/citrate buffers at pH 2.0, 3.0, 4.0, 5.0, and 7.4.
-
Spike: Add 5 µL of DMSO stock to 495 µL of each buffer (1% DMSO final).
-
Incubate: Shake at room temperature for 4 hours.
-
Filter: Centrifuge at 14,000 x g for 10 mins or filter (0.22 µm PVDF). Note: Do not use Nylon filters; pyrazoles may bind.[1]
-
Analyze: Quantify supernatant via HPLC-UV.
Decision Rule:
-
If solubility at pH 2.0 is >10x higher than at pH 7.4
Proceed to Salt Formation (Module 4). -
If solubility is unchanged across pH
Proceed to Cyclodextrins (Module 3). [6]
Module 2: The Cosolvent "Crash-Out" (Dielectric Mismatch)
Issue: "The compound precipitates when I dilute my DMSO stock into water."
Technical Insight:
Solubility in mixed solvents is often parabolic.[1] As you add water to DMSO, the dielectric constant (
Data: Cosolvent Efficiency for Lipophilic Nitrogen Heterocycles
| Cosolvent System | Solubilizing Power | Risk of Precipitation | Best For... |
| DMSO | High | High (upon dilution) | Initial screening, HTS stocks.[1] |
| PEG-400 | Medium-High | Medium | In vivo formulations (PK studies).[1] |
| Ethanol | Medium | High | Volatile formulations.[1] |
| Propylene Glycol | Medium | Low | Oral dosing solutions.[1] |
Protocol B: The Stepwise Dilution Method
To prevent kinetic precipitation during assay preparation.
-
Predilution: Do not pipette 100% DMSO stock directly into 100% aqueous buffer.[1]
-
Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol first.[1]
-
Result: 1 mM stock in 10% DMSO / 90% PEG-400.[1]
-
-
Final Addition: Add this intermediate mix to your assay buffer.
Module 3: The Steric Lock (Cyclodextrins)
Issue: "I need a neutral pH formulation for cell-based assays."
Technical Insight:
This is the "Gold Standard" for tert-butyl groups.[1] The tert-butyl moiety is sterically complementary to the hydrophobic cavity of
-
Mechanism: The hydrophobic tert-butyl group displaces high-energy water molecules from the CD cavity (hydrophobic effect) and forms a tight inclusion complex.[1]
-
Binding Affinity: Studies show tert-butyl groups often have higher association constants (
) than linear butyl chains due to better shape fitting [1, 2].[1]
Protocol C: HP-
-CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or PBS.[1] -
Excess Addition: Add your pyrazole derivative in excess (e.g., 5 mg/mL) to the vehicle.[2]
-
Equilibration: Vortex for 1 minute, then shake/stir for 24 hours at room temperature.
-
Critical Step: If the solution becomes clear immediately, add more solid compound until a suspension remains.[2] You must reach equilibrium.
-
-
Clarification: Filter (0.22 µm PVDF) or centrifuge.[1]
-
Validation: The filtrate now contains the solubilized drug-CD complex.[1]
Module 4: Solid State Strategy (Salt Selection)
Issue: "HCl salt is hygroscopic or unstable."
Technical Insight: While HCl is the standard counterion, the lipophilicity of tert-butyl pyrazoles can make the HCl salt prone to "disproportionation" (reverting to free base) in humid air or aqueous suspension.
Recommendation: Switch to Sulfonic Acid salts (Mesylate or Tosylate).[1][6]
-
Why? The organic tail of methanesulfonic acid (Mesylate) or toluenesulfonic acid (Tosylate) interacts favorably with the tert-butyl group via Van der Waals forces, stabilizing the crystal lattice better than the small, hard Chloride ion [3].[2]
Visual Troubleshooting Guide
Caption: Decision tree for selecting the optimal solubilization strategy based on ionization behavior and assay requirements.
Mechanism of Action: Cyclodextrin Encapsulation[7]
Caption: The tert-butyl group (Guest) fits into the β-Cyclodextrin cavity (Host), shielding the hydrophobic bulk from water.
FAQ: Frequently Asked Questions
Q: Can I use DMSO for cell culture assays?
A: Yes, but keep the final concentration
Q: My compound forms a cloudy suspension that doesn't settle. Is this dissolved? A: No. You are likely observing Colloidal Aggregation .[1] Tert-butyl pyrazoles are known promiscuous aggregators.[1]
-
Test: Add 0.01% Triton X-100.[1] If the activity or solubility changes drastically, you were dealing with a colloid, not a true solution.[2]
Q: Why not just use Ethanol? A: Ethanol evaporates rapidly.[1] In open-well plates (96/384-well), ethanol evaporation changes the concentration and often leaves a ring of precipitated pyrazole on the plastic walls, ruining the assay data.
References
-
Tee, O. S., & Du, X. (2000).[2] Complexation between tert-butyl ketones and β-cyclodextrin.[1][7][8][9] Structural study by NMR and MD simulations. The Journal of Organic Chemistry, 65(21), 6863-6867.[2]
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complexation between tert-butyl ketones and beta-cyclodextrin. Structural study by NMR and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
minimizing byproduct formation in propargyl hydrazine cyclization
Topic: Minimizing Byproduct Formation in Propargyl Hydrazine Cyclization
Mission Statement & Scope
Welcome to the Technical Support Hub. This guide addresses the critical challenges in cyclizing propargyl hydrazines (and related N-propargyl hydrazides/hydrazones) to form pyrazoles and pyrazolines .
The transformation of an acyclic propargyl hydrazine into a cyclic heterocycle is governed by a competition between 5-exo-dig and 6-endo-dig pathways, as well as potential O-cyclization (in hydrazides). Failure to control these pathways results in regioisomeric mixtures, stalled acyclic intermediates, or oligomeric tars.[1]
This guide provides self-validating protocols to minimize these byproducts through precise catalyst selection and kinetic control.
Diagnostic & Troubleshooting Modules
Module A: The "Regioselectivity Crisis" (Wrong Isomer Formed)
User Query: "I am attempting to synthesize a pyrazole, but I am observing significant formation of 6-membered rings (oxadiazines or pyrazines) or the wrong pyrazole regioisomer. How do I lock the selectivity?"
Technical Insight: The cyclization of N-propargyl species is dictated by the specific activation of the alkyne.
-
Hard/Soft Acid Mismatch: In N-propargyl hydrazides, the oxygen (carbonyl) and nitrogen (amine) compete.[1]
-
Baldwin’s Rules & Metal Control: While 5-exo-dig is generally favored kinetically, transition metals can alter the electrophilicity of the alkyne to favor 6-endo pathways or specific N-attacks.
The Solution: Divergent Metal Catalysis Recent authoritative work demonstrates that you can "toggle" the ring size and heteroatom connectivity by switching between Gold (Au) and Silver (Ag) catalysts.
-
Gold (Au): typically activates the alkyne for O-attack (forming 6-membered oxadiazines) or 6-endo pathways due to high carbophilic Lewis acidity.
-
Silver (Ag): coordinates less tightly, often favoring the N-attack (forming 5-membered pyrazoles) via a 5-exo-dig pathway.[1]
Troubleshooting Matrix:
| Observation | Probable Cause | Corrective Action |
| 6-membered Oxadiazine (major product) | Au(I) or Au(III) catalysis favors O-nucleophile attack. | Switch to Ag(I) (e.g., AgOTf or Ag2CO3) to favor N-cyclization (Pyrazole).[1] |
| Mixture of 1,3- and 1,5-isomers | Thermal cyclization without direction; steric clashes.[1] | Use Copper(I) catalysis (Click chemistry conditions) or NaH to force an allene intermediate (see Module B). |
| 7-endo products | Internal alkynes with specific indole tethers (Au catalysis).[1] | Switch to NaH (Base) to enforce 6-exo/5-exo cyclization via isomerization. |
Visualizing the Divergence (DOT Diagram):
Caption: Divergent synthesis pathways controlled by metal catalyst selection (Au vs. Ag) for N-propargyl hydrazides.
Module B: The "Stalled Intermediate" (Acyclic Hydrazone) [1]
User Query: "My reaction consumes the starting material, but NMR shows an acyclic hydrazone intermediate. The ring won't close."
Technical Insight: Formation of the hydrazone is fast, but the subsequent intramolecular nucleophilic attack on the alkyne (cyclization) is the rate-determining step (RDS).[1] If the alkyne is not sufficiently electrophilic, or if the geometry is unfavorable (entropy), the reaction stalls.
The Solution: The "Allene" Detour or Acid Activation
-
Base-Mediated Isomerization (The NaH Protocol): Propargyl groups can be isomerized to allenes using strong bases. The central carbon of an allene is highly electrophilic and kinetically superior for 5-exo-trig cyclization compared to the 5-exo-dig of the alkyne.
-
Acid Activation: If using base is impossible (sensitive functional groups), use a Lewis Acid (ZnCl2, InCl3) to activate the alkyne.[1]
Protocol: Base-Mediated Isomerization-Cyclization Use this when metal catalysis fails or yields mixtures.
-
Dissolution: Dissolve the propargyl hydrazone/hydrazine in anhydrous DMF (0.1 M).
-
Base Addition: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Caution: Gas evolution.
-
Mechanism Check: The base deprotonates the propargyl position, forming an allenyl anion.[1]
-
Cyclization: Allow to warm to RT. The nitrogen anion attacks the central allene carbon (rapid 5-exo-trig).
-
Validation: Monitor TLC. The intermediate hydrazone spot will disappear.
-
Quench: Carefully quench with saturated NH4Cl.
Module C: Decomposition (Tars & Oligomers)
User Query: "The reaction mixture turns black and tarry. Yield is low."
Technical Insight: Propargyl groups are prone to polymerization (trimerization to benzenes or linear oligomers) under thermal stress or high concentration.[1] Additionally, hydrazine is a reducing agent; in the presence of oxygen, it generates diimide , which can reduce the alkyne/alkene instead of cyclizing it.[1][2]
Troubleshooting Guide:
| Symptom | Diagnosis | Fix |
| Black Tar / Insoluble Solid | Polymerization of the alkyne. | High Dilution: Run reaction at 0.01 M - 0.05 M. Add the alkyne slowly to the catalyst/hydrazine mixture. |
| Reduced Side Products (Alkanes/Alkenes) | Aerobic oxidation of hydrazine to diimide ( | Degas Solvents: Strictly exclude |
| Complex Mixture | Radical pathways interfering. | Radical Scavenger: Add TEMPO or BHT (10 mol%) to rule out radical polymerization.[1] |
Validated Experimental Protocols
Protocol A: Silver-Catalyzed Synthesis of Pyrazoles (N-Cyclization)
Target: Selective formation of N-acyl pyrazoles from N-propargyl hydrazides.[3]
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Reagents: Add N-propargyl hydrazide (1.0 equiv) and AgOTf (5-10 mol%) or Ag2CO3 .
-
Solvent: Add Dichloroethane (DCE) or Toluene [0.1 M concentration].
-
Reaction: Heat to 80 °C under Argon atmosphere.
-
Monitoring (Self-Validation):
-
TLC: Disappearance of starting material (
) and appearance of a new, more polar spot ( ).[1] -
NMR Check: Look for the pyrazole C4-H singlet (typically
6.0–6.5 ppm). If you see a signal at 5.5–6.0 ppm corresponding to a in a ring, you may have the oxadiazine (wrong isomer).
-
-
Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify via column chromatography.
Protocol B: Iodine-Mediated Electrophilic Cyclization
Target: Synthesis of 4-iodopyrazoles (functionalizable handles).
-
Reagents: Mix
-alkynic hydrazone (1.0 equiv) with I2 (1.2 equiv) and NaHCO3 (3.0 equiv) in MeCN. -
Reaction: Stir at Room Temperature for 1–3 hours.
-
Mechanism: Iodine activates the alkyne (forming an iodonium bridge), triggering immediate nucleophilic attack by the hydrazine nitrogen.[1]
-
Result: High regioselectivity for the 4-iodo-pyrazole due to the steric bulk of iodine directing the cyclization.
Decision Logic for Researchers
Use this flow to select the correct methodology for your specific substrate.
Caption: Decision tree for selecting the optimal catalytic system based on substrate type and desired outcome.
References
-
Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N-Propargyl Hydrazides. Source: Digital CSIC (2025).[1] Relevance: Defines the Au (O-cyclization) vs. Ag (N-cyclization) divergence.[3] URL:[Link]
-
Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives. Source:J. Org.[4][5] Chem. 2015, 80, 24, 12552–12561.[1][5] Relevance: Establishes the mechanism of NaH-mediated allene isomerization for regiocontrol. URL:[Link][1][5]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. Source:J. Org.[4][5] Chem. (ACS Publications).[1] Relevance: Protocol for Iodine-mediated cyclization to avoid transition metals. URL:[Link][1]
-
Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade. Source:Org.[3][4][5][6][7] Biomol. Chem. (RSC).[1][8] Relevance: Validates Silver triflate as a superior catalyst for N-cyclization. URL:[Link]
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 7. A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anionic 5-endo-dig cyclizations: an experimental investigation of in-plane aromaticity involving a non-enolate carbanion nucleophile - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Pyrazol-5-ols - Moisture Sensitivity Management
Welcome to the technical support center for the synthesis of pyrazol-5-ols. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture sensitivity during this critical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments. Our focus is not just on what to do, but why you're doing it, grounding every recommendation in established chemical principles.
I. Frequently Asked Questions (FAQs): Proactive Moisture Control
This section addresses common questions about preventing moisture contamination before it compromises your synthesis.
Q1: Why is excluding moisture so critical in pyrazol-5-ol synthesis?
A1: The synthesis of pyrazol-5-ols, most commonly via the Knorr condensation, involves the reaction of a β-ketoester (or other 1,3-dicarbonyl compound) with a hydrazine derivative.[1] The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and the elimination of water to form the stable, aromatic pyrazole ring.[1][2] The presence of excess water can interfere with this delicate equilibrium in several ways:
-
Reagent Degradation: Hydrazine and its derivatives can be susceptible to degradation over time, a process that can be exacerbated by the presence of water.[3]
-
Hydrolysis of Precursors: If your synthesis involves moisture-sensitive functional groups, such as using an acyl chloride for C-acylation of a pre-formed pyrazolone, water will readily hydrolyze the acyl chloride to the unreactive carboxylic acid, halting the reaction.[4]
-
Slowing Reaction Kinetics: The final step of the Knorr synthesis is the dehydration to form the aromatic ring.[5] According to Le Chatelier's principle, the presence of a product (water) in the reaction medium can slow down or even prevent the forward reaction, leading to incomplete conversion and the isolation of intermediates like pyrazolines.[6]
Q2: Which starting materials and reagents are the most moisture-sensitive?
A2: While all reagents benefit from proper storage, some require special attention:
-
Hydrazine and its Derivatives: Hydrazine hydrate is an aqueous solution, but anhydrous hydrazine and many of its substituted derivatives (e.g., phenylhydrazine) are hygroscopic and can absorb atmospheric moisture. Their purity is paramount for high yields.[3]
-
Anhydrous Solvents: The term "anhydrous" on a solvent bottle should be trusted with caution, especially for highly sensitive reactions.[7] Solvents like ethanol, often used in this synthesis, are hygroscopic. Trace amounts of water in the solvent are a primary source of contamination.[8]
-
Hygroscopic Bases and Salts: Some variations of pyrazole synthesis may use basic salts (e.g., K₂CO₃, Cs₂CO₃) which can be highly hygroscopic.[9] Weighing and handling these in a moisture-free environment is critical.
-
Acylating Agents: As mentioned, reagents like acyl chlorides are extremely sensitive to hydrolysis and must be handled under strictly anhydrous conditions.[4]
Q3: What are the tell-tale signs of moisture contamination in my reaction?
A3: Observing your reaction closely can provide clues about moisture problems:
-
Consistently Low Yields: This is the most common symptom. If your reactants are pure and stoichiometry is correct, yet yields remain poor, moisture is a likely culprit.[3]
-
Formation of Intermediates: If you isolate significant amounts of a pyrazoline intermediate instead of the desired aromatic pyrazole, it could indicate that the final dehydration step is being hindered by excess water.[6]
-
Difficult Purification: The presence of water can lead to side reactions, creating a complex mixture of byproducts that complicates the purification process.[3]
-
Inconsistent Results: If you are getting variable yields between runs despite using the same procedure, it may point to inconsistent atmospheric moisture or reagent handling.
II. Troubleshooting Guide: Reactive Solutions to Common Problems
This guide provides a structured approach to diagnosing and solving issues encountered during the synthesis.
Problem 1: My reaction yield is consistently low or fails completely.
-
Possible Cause A: Degradation or contamination of hydrazine starting material.
-
Troubleshooting Steps:
-
Verify Purity: If possible, check the purity of the hydrazine derivative by NMR or another suitable analytical method.
-
Use Fresh Reagent: Hydrazine derivatives can degrade over time.[3] It is recommended to use a freshly opened bottle or to purify older reagents by distillation if applicable.
-
Proper Storage: Store hydrazine derivatives under an inert atmosphere (nitrogen or argon) and tightly sealed to prevent exposure to air and moisture.
-
-
-
Possible Cause B: Use of "wet" solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent appropriate for the reaction that can be effectively dried. Alcohols like ethanol or protic solvents like acetic acid are common.[1]
-
Drying Procedure: Do not rely on commercially "anhydrous" solvents for highly sensitive reactions. Dry your solvent immediately before use. The most rigorous method is distillation from a suitable drying agent.[8] For less stringent requirements, using activated molecular sieves is a practical alternative.[10]
-
-
Problem 2: I'm isolating a mixture of products, including what appears to be a pyrazoline intermediate.
-
Possible Cause: Incomplete dehydration/aromatization due to excess moisture.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] The pyrazoline intermediate will have a different Rf value than the final pyrazole product. Continue the reaction until the intermediate spot is no longer visible.
-
Rigorous Water Exclusion: Re-evaluate your entire experimental setup for sources of moisture. Ensure all glassware is thoroughly dried, solvents are anhydrous, and the reaction is run under an inert atmosphere.[11]
-
Promote Dehydration: In some cases, extending the reaction time or moderately increasing the temperature can help drive the dehydration to completion.[6] The choice of acid catalyst (e.g., glacial acetic acid) can also be critical in facilitating both hydrazone formation and subsequent cyclization.[12]
-
-
Problem 3: The reaction is sluggish and requires very long reaction times for minimal conversion.
-
Possible Cause: Trace moisture is inhibiting the catalytic activity or reacting with starting materials.
-
Troubleshooting Steps:
-
Glassware Preparation: Adsorbed water on glassware is a common, and often overlooked, source of contamination.[13] All glassware should be oven-dried (e.g., 125 °C overnight) and assembled while hot, then allowed to cool under a stream of dry inert gas (nitrogen or argon).[11][13]
-
Inert Atmosphere: For highly sensitive substrates, setting up the reaction in a glovebox or using Schlenk line techniques provides the best protection against atmospheric moisture.[9][13] A simpler, yet effective, method is to run the reaction in a flask fitted with a septum under a positive pressure of nitrogen or argon, maintained by a balloon or a bubbler system.[13]
-
-
III. Key Experimental Protocols
Protocol 1: Drying Ethanol for Moisture-Sensitive Reactions
| Step | Procedure | Rationale |
| 1 | Pre-drying | Add ~5g of activated 3Å molecular sieves per 100 mL of absolute ethanol. Let it stand for at least 24 hours. |
| 2 | Setup | Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere. |
| 3 | Distillation | Decant the pre-dried ethanol into the distillation flask. Add fresh magnesium turnings and a catalytic amount of iodine. |
| 4 | Reflux | Gently reflux the mixture. The formation of a grey precipitate (magnesium ethoxide) indicates the reaction with residual water is complete. |
| 5 | Collection | Distill the dry ethanol into a receiver flask that has been purged with an inert gas. Collect the fraction boiling at ~78 °C. |
| 6 | Storage | Store the freshly distilled ethanol over activated 3Å molecular sieves in a sealed flask under an inert atmosphere. |
Reference for general solvent drying principles:[8][10][14][15]
Protocol 2: Handling Hygroscopic Solids (e.g., Anhydrous K₂CO₃)
| Step | Procedure | Rationale |
| 1 | Drying | If the solid is thermally stable, dry it in a vacuum oven at an appropriate temperature (e.g., >100 °C) for several hours before use. |
| 2 | Environment | For optimal results, handle the solid inside a glovebox with a dry, inert atmosphere.[9] |
| 3 | Alternative | If a glovebox is unavailable, use a glove bag purged with nitrogen or work quickly. Weigh the solid into a pre-dried, tared flask. |
| 4 | Addition | Immediately cap the flask after weighing. If adding to a reaction, do so under a positive pressure of inert gas. |
Reference for handling hygroscopic reagents:[9][16]
IV. Visual Guides
Diagram 1: Knorr Pyrazol-5-ol Synthesis & Moisture Interference
Caption: Knorr synthesis pathway and key points of moisture interference.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyrazol-5-ol synthesis.
References
- BenchChem.
- HepatoChem. How do you handle hygroscopic salts?
- BenchChem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- El-Sayed, M. A. A., et al. (2012).
- Sciencemadness Wiki. Drying solvents.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
- Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
- Chem Help Asap (YouTube).
- Name-Reaction.com. Knorr pyrazole synthesis.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- University of Rochester, Department of Chemistry. How To: Store Reagents.
- JoVE (Journal of Visualized Experiments). Video: Preparing Anhydrous Reagents and Equipment.
- Protocol Online. Hygroscopic chemical...how to deal with?
- BenchChem. common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. jk-sci.com [jk-sci.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Validation & Comparative
1H NMR spectrum analysis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Topic: Comparative NMR Profiling: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Content Type: Technical Application Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists[1]
Executive Summary
The analysis of This compound presents a unique challenge in small molecule characterization due to its dynamic tautomeric equilibrium.[1] Unlike static heterocycles, this scaffold—valuable for its "click-ready" propargyl group and lipophilic tert-butyl moiety—exhibits significant spectral variation depending on solvent polarity and concentration.[1]
This guide compares the Enol (aromatic) and Keto (non-aromatic) forms, providing a validated protocol to distinguish them using 1H NMR.[1] We establish DMSO-d6 as the superior solvent for structural validation due to its ability to stabilize the enol form, whereas CDCl3 often yields complex, broadened spectra indicative of tautomeric exchange.[1]
Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must understand the "moving targets."[1] The compound does not exist as a single static structure.[1] Because the N1 position is substituted with a propargyl group, the "NH-keto" tautomer is blocked.[1] The equilibrium exists strictly between two forms:
-
Form A (Enol): 1H-pyrazol-5-ol.[1] Aromatic, stabilized by polar solvents.[1]
-
Form B (CH-Keto): 2,4-dihydro-3H-pyrazol-3-one.[1] Non-aromatic, possesses a methylene (
) at the C4 position.[1]
Figure 1: Tautomeric Equilibrium Pathway
The following diagram illustrates the solvent-dependent equilibrium and the critical proton shifts defining each form.
Caption: The equilibrium shifts toward the aromatic Enol form in DMSO, while CDCl3 favors the Keto form or rapid exchange, often complicating analysis.[1]
Experimental Protocol: Solvent Selection
The choice of solvent is not merely about solubility; it is a structural probe.[1]
| Parameter | Method A: Structural Validation (Recommended) | Method B: Lipophilicity Check |
| Solvent | DMSO-d6 (Dimethyl sulfoxide-d6) | CDCl3 (Chloroform-d) |
| Concentration | 5–10 mg / 0.6 mL | >15 mg / 0.6 mL |
| Temperature | 298 K (25°C) | 298 K (25°C) |
| Target Form | Enol Form (>95%) | Mixture (Keto/Enol/Dimers) |
| Key Advantage | Sharp, distinct signals; OH visible.[1] | Mimics biological lipid environment.[1] |
| Disadvantage | Water peak (3.33 ppm) can obscure propargyl.[1] | Broad signals; OH often invisible.[1] |
Protocol Step-by-Step:
-
Preparation: Weigh 7 mg of the compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 . Ensure the solvent is "dry" (stored over molecular sieves) to prevent water-proton exchange with the 5-OH group.
-
Acquisition: Set relaxation delay (
) to seconds. The quaternary carbons and isolated protons in this system have long relaxation times. -
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the propargyl group.
Comparative Spectral Analysis (1H NMR)
The following data compares the theoretical and observed shifts for the Enol form (in DMSO-d6).
Table 1: Signal Assignment (DMSO-d6)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| 5-OH | Hydroxyl | 9.50 – 11.00 | Broad s | 1H | - | Highly variable; disappears with |
| 4-H | Pyrazole Ring | 5.35 – 5.50 | s | 1H | - | Diagnostic: A sharp singlet at ~5.4 ppm confirms Aromatic Enol. If Keto, this moves to ~3.5 ppm as a |
| 1'-H | Propargyl | 4.65 – 4.75 | d | 2H | Doublet due to long-range coupling with the terminal alkyne proton. | |
| 3'-H | Alkyne | 3.10 – 3.25 | t | 1H | Terminal alkyne. Often appears as a triplet due to coupling with the | |
| t-Butyl | 1.20 – 1.25 | s | 9H | - | Intense singlet. Chemical shift is relatively insensitive to tautomerism.[1] |
Critical Coupling Analysis: The Propargyl Group
The propargyl group (
-
The methylene protons (4.70 ppm) appear as a doublet (
Hz). -
The terminal alkyne proton (3.20 ppm) appears as a triplet (
Hz).[1] -
Note: In lower-field instruments (<300 MHz), these may appear as broad singlets.[1]
Troubleshooting: The "Ghost" Peaks in CDCl3
If you analyze this compound in Chloroform-d, you may observe "ghost" peaks or missing signals. This is not impurity; it is tautomeric exchange .[1]
-
Symptom: The sharp singlet at 5.4 ppm (4-H) vanishes or broadens significantly.
-
Cause: Rapid exchange between the C4-H (Enol) and C4-
(Keto) forms on the NMR timescale. -
Observation: You may see a new broad "hump" around 3.4 – 3.6 ppm . This corresponds to the CH-Keto form (
at position 4). -
Resolution: Do not heat the sample (this accelerates exchange). Switch to DMSO-d6 or Methanol-d4 to lock the tautomer.
Figure 2: Analytical Decision Matrix
Caption: Workflow for selecting the appropriate solvent to minimize tautomeric interference.
References
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyrazolone Derivatives. Advances in Heterocyclic Chemistry.[1]
-
Holzer, W., & Seiringer, G. (2004). On the tautomerism of pyrazolones: The geminal 2J(C-4,H-3/5) spin coupling constant as a diagnostic tool.[1][2] Tetrahedron, 60(32), 6791–6805.[1] [1]
-
Marinescu, M. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7).[1]
-
Claramunt, R. M., et al. (2006).[1] The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.[3] Magnetic Resonance in Chemistry.[1][3][4][5][6][7]
Sources
Technical Guide: 13C NMR Characterization of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Topic: 13C NMR Chemical Shifts of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
This guide provides a definitive technical analysis of the 13C NMR spectral signature of this compound. Unlike simple aromatic systems, this molecule exhibits significant prototropic tautomerism , meaning its "performance" in NMR is strictly defined by the solvent environment and acquisition parameters.[1]
For the medicinal chemist, this molecule represents a "Click-Ready" pyrazole scaffold. The propargyl group at N1 allows for bio-orthogonal functionalization via CuAAC (Click Chemistry), while the tert-butyl group at C3 provides lipophilic bulk often required for kinase inhibitor potency.
The Core Challenge: Tautomeric Identity
The "5-ol" nomenclature implies an aromatic enol structure. However, in solution, this scaffold oscillates between the Enol Form (OH) and the Keto Form (CH) . Correct structural assignment relies on distinguishing the C4 and C5 carbon signals, which shift dramatically (>50 ppm) between forms.[1]
Comparative 13C NMR Data Analysis
The following data compares the target molecule against its closest structural analogues to isolate the specific shift contributions of the propargyl and tert-butyl groups.
Table 1: Predicted Chemical Shifts (δ, ppm) in DMSO-d₆
Solvent Choice: DMSO-d₆ is the standard for stabilizing the Enol (OH) tautomer via hydrogen bonding.
| Carbon Position | Target Molecule (3-tBu-1-Propargyl) | Analogue A (3-tBu-1-Methyl) | Analogue B (3-Ph-1-Propargyl) | Assignment Logic |
| C3 (Pyrazole) | 158.5 | 159.1 | 148.2 | Deshielded by C=N; t-Bu (+I effect) pushes downfield vs Phenyl. |
| C4 (Pyrazole) | 89.2 | 88.5 | 92.4 | Diagnostic Peak. <95 ppm indicates aromatic Enol form (sp² CH). |
| C5 (Pyrazole) | 154.8 | 155.2 | 154.5 | Attached to Oxygen. High shift confirms C-OH bond. |
| N-CH₂ (Propargyl) | 38.4 | 34.7 (N-Me) | 39.1 | Propargyl CH₂ is deshielded by N1 but shielded by anisotropy. |
| C≡C (Internal) | 78.1 | N/A | 78.3 | Characteristic alkyne internal carbon. |
| C≡CH (Terminal) | 75.2 | N/A | 75.5 | Terminal alkyne carbon. |
| Cq (t-Butyl) | 32.4 | 32.2 | N/A | Quaternary carbon of the bulky group. |
| CH₃ (t-Butyl) | 30.1 | 30.3 | N/A | Intense signal (3x equivalent carbons). |
Table 2: Tautomeric Shift Comparison (Solvent Effect)
Critical Insight: In non-polar solvents like CDCl₃, the equilibrium often shifts toward the Keto form.
| Carbon | DMSO-d₆ (Enol Form) | CDCl₃ (Keto Form) | Δ (Shift Difference) | Significance |
| C4 | ~89 ppm (sp² CH) | ~42 ppm (sp³ CH₂) | ~47 ppm | PRIMARY INDICATOR. If signal is <50 ppm, you have the Keto form. |
| C5 | ~155 ppm (C-OH) | ~172 ppm (C=O) | ~17 ppm | Keto carbonyl is significantly more deshielded. |
| C3 | ~158 ppm | ~164 ppm | ~6 ppm | C=N bond character changes slightly. |
Mechanistic Visualization: Tautomerism & Assignment
The following diagram illustrates the structural flux and the diagnostic NMR signals that validate which isomer is present in your sample.
Figure 1: Tautomeric equilibrium pathways and their corresponding diagnostic 13C NMR markers. The shift of C4 from ~89 ppm to ~42 ppm is the definitive proof of tautomerization.
Experimental Protocol for Validation
To ensure reproducible data for regulatory or publication purposes, follow this "Self-Validating" protocol.
A. Sample Preparation[2][3]
-
Solvent Selection: Use DMSO-d₆ (99.9% D) for the primary characterization to capture the "5-ol" (enol) form.
-
Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent. High concentration is required to see the quaternary C3 and C5 carbons clearly within a reasonable timeframe.
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (100 MHz or higher)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is needed (rare for 13C) or standard zgpg for sensitivity.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3, C5, t-Bu central C) have long T1 relaxation times.[1] A short D1 will suppress these signals.
-
Scans (NS): Minimum 1024 scans . The quaternary carbons are low intensity.
-
Spectral Width: -10 to 220 ppm.
C. Workflow for Purity & Structure Confirmation
Figure 2: Step-by-step decision tree for validating the structural identity of the pyrazole derivative.
References
-
Elguero, J., et al. (1992).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Claramunt, R. M., et al. (2012).[1][2] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 17(2). Link
-
Hockstedler, A. N., et al. (2025).[1] 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Link
-
Carrión, M. D., et al. (2012).[1][2] Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry. Link
-
Pollock, P. M., & Cole, K. P. (2021).[1] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Link
Sources
IR Spectroscopy Characteristic Peaks of Propargyl Pyrazol-5-ols
This guide details the infrared (IR) spectroscopic characterization of propargyl pyrazol-5-ols, focusing on distinguishing tautomeric forms, monitoring synthetic progression, and identifying regiochemical isomers.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers
Executive Summary: The Spectroscopic Landscape
Propargyl pyrazol-5-ols are versatile scaffolds in drug discovery, serving as precursors for fused heterocycles like pyrazolo[1,5-a]pyridines and as "click" chemistry substrates. Their IR spectra are complex due to prototropic tautomerism (pyrazol-5-ol vs. pyrazolone) and regioisomerism (O- vs. N- vs. C-propargylation).
Accurate characterization requires distinguishing three primary spectral zones:
-
High Frequency (3500–3200 cm⁻¹): Interplay of O–H, N–H, and alkynyl
C–H stretches. -
Triple Bond Region (2260–2100 cm⁻¹): Diagnostic
stretching. -
Double Bond Region (1700–1500 cm⁻¹): Tautomer-dependent C=O vs. C=N/C=C modes.
Comparative Analysis: Target vs. Alternatives
This section compares the target molecule (Propargyl Pyrazol-5-ol) against its synthetic precursors and downstream cyclized products.
Table 1: Characteristic Peak Comparison
| Functional Group | Precursor (Hydrazine + | Target (Propargyl Pyrazol-5-ol) | Alternative/Product (Cyclized Pyrazolo[1,5-a]pyridine) |
| Absent | 3300–3200 cm⁻¹ (Sharp, Strong) | Absent (Consumed) | |
| Absent | 2100–2260 cm⁻¹ (Weak/Medium) | Absent (Consumed) | |
| O–H / N–H | 3400–3100 cm⁻¹ (Broad, H-bonded) | 3500–3200 cm⁻¹ (Broad if OH form; Sharp if free NH) | Absent (if fully substituted/aromatic) |
| C=O[1][2] Carbonyl | 1730–1750 cm⁻¹ (Ester) | 1660–1700 cm⁻¹ (Only in Pyrazolone form) | Absent (if fully aromatic) |
| C=N / C=C | 1500–1600 cm⁻¹ | 1570–1620 cm⁻¹ (Pyrazole ring breathing) | 1600–1450 cm⁻¹ (New fused ring modes) |
| Fingerprint | Alkyl C–H bends | Propargyl CH₂ wag (~1000–1050 cm⁻¹) | Aromatic C–H out-of-plane bends |
Deep Dive: Tautomerism & Regioisomerism
The "Propargyl Pyrazol-5-ol" can exist in three forms. IR is the fastest method to determine the dominant species in the solid state.
A. The Tautomeric equilibrium (OH vs. NH vs. CH)
-
OH-Form (Pyrazol-5-ol): Dominant in non-polar solvents and solid state (dimers).
-
Key Peak: Broad O–H stretch (3200–3500 cm⁻¹) .
-
Absence: No strong C=O peak above 1650 cm⁻¹.[3]
-
-
NH-Form (Pyrazolone): Favored in polar solvents or with electron-withdrawing groups.
-
Key Peak: Strong C=O stretch (1660–1700 cm⁻¹) .
-
Key Peak: Multiple N–H bands if unsubstituted at N1.
-
-
CH-Form: Rare, but possible with specific substitution patterns.
B. O- vs. N- vs. C-Propargylation
Synthesis often yields a mixture of isomers.
-
O-Propargyl (Ether):
-
Strong C–O–C asymmetric stretch (1000–1300 cm⁻¹) .
-
Often lacks C=O (if fully enolized).
-
Risk: Undergoes Claisen rearrangement upon heating to form C-propargyl isomers.
-
-
N-Propargyl:
-
Absence of broad OH bands (if no other OH present).
-
Possible C=O band if the pyrazolone tautomer is locked.
-
-
C-Propargyl:
-
Retention of OH/NH tautomeric features (broad OH or sharp C=O).
-
Visualizing the Structural Logic
The following diagrams illustrate the tautomeric pathways and the logic for spectral assignment.
Diagram 1: Tautomerism & Spectral Signatures
Caption: Tautomeric equilibrium of pyrazol-5-ols and their distinct IR spectral fingerprints.
Diagram 2: Synthesis & Monitoring Workflow
Caption: IR monitoring checkpoints during the synthesis of pyrazolo-fused systems from propargyl precursors.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and avoid artifacts (e.g., moisture interference with OH bands), follow this protocol.
Step 1: Sample Preparation
-
Solid State (Preferred): Use KBr pellets (1-2 mg sample in 100 mg KBr) or ATR (Attenuated Total Reflectance).
-
Note: KBr is hygroscopic. Dry KBr powder at 110°C overnight. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) can mimic OH and C=N peaks.
-
Validation: Run a "blank" KBr pellet first. It should be a flat line.
-
-
Solution State: Use anhydrous CHCl₃ or CCl₄ in a CaF₂ cell.
-
Purpose: To distinguish intermolecular H-bonding (dimers) from intramolecular H-bonding. Dilution shifts intermolecular bonds (sharpens the peak) but leaves intramolecular bonds unchanged.
-
Step 2: Data Acquisition
-
Range: Scan 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving close N-H/O-H bands).
-
Scans: Accumulate 16–32 scans to improve Signal-to-Noise ratio.
Step 3: Interpretation Logic (The "If-Then" Check)
-
IF sharp peak at ~3300 cm⁻¹ AND weak peak at ~2150 cm⁻¹
Terminal Alkyne confirmed. -
IF strong broad band 2500–3200 cm⁻¹ (often "jagged")
Carboxylic Acid impurity (check precursors) or strong dimeric H-bonding of pyrazol-5-ol. -
IF strong peak at 1660–1690 cm⁻¹
Pyrazolone tautomer is dominant. -
IF no C=O > 1650 cm⁻¹
Pyrazol-5-ol (OH form) is dominant.
References
-
NIST Chemistry WebBook. 1H-Pyrazole IR Spectrum. National Institute of Standards and Technology.[4][5] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkynes.[Link]
-
Holzer, W., et al. On the Tautomerism of N-Substituted Pyrazolones. Molecules, 2012.[6] [Link]
-
Specac. Interpreting Infrared Spectra: A Quick Guide.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1H-Pyrazole [webbook.nist.gov]
- 5. Propargyl alcohol [webbook.nist.gov]
- 6. jocpr.com [jocpr.com]
Steric Shielding vs. Electronic Donation: A Comparative Guide to the Reactivity of Tert-butyl and Methyl Substituted Pyrazol-5-ols
For Immediate Publication
Garching, Germany – February 14, 2026 – In the intricate landscape of heterocyclic chemistry, pyrazol-5-ols stand out as versatile scaffolds, pivotal in the development of pharmaceuticals, agrochemicals, and functional dyes.[1] Their reactivity is profoundly influenced by the nature of substituents on the pyrazole core. This guide offers an in-depth, comparative analysis of the reactivity of pyrazol-5-ols bearing two common alkyl substituents: the sterically demanding tert-butyl group and the electronically donating methyl group. This comparison is crucial for researchers, scientists, and drug development professionals aiming to fine-tune the chemical properties and biological activity of pyrazole-based compounds.
The Dueling Influences of Sterics and Electronics
The tert-butyl group, with its three methyl groups branching from a central carbon, exerts a significant steric effect, often referred to as steric hindrance.[2][3][4] This bulkiness can shield adjacent reaction sites, dictating the regioselectivity of chemical transformations.[2] In contrast, the methyl group, while also an alkyl substituent, is considerably smaller and its influence is often dominated by its electronic effects. Traditionally considered electron-donating through induction and hyperconjugation, the methyl group can modulate the electron density of the pyrazole ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.[5][6] However, it is worth noting that the electronic effects of alkyl groups have been a subject of ongoing discussion in the scientific community.[7][8]
Tautomerism: A Fundamental Consideration
Pyrazol-5-ols exist in a dynamic equilibrium between several tautomeric forms: the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolidin-5-one).[1] The predominant tautomer is influenced by the solvent, temperature, and the nature of the substituents.[9][10] While a comprehensive comparison of the tautomeric preferences of tert-butyl versus methyl substituted pyrazol-5-ols is not extensively documented in a single study, the electronic and steric nature of these groups would undoubtedly play a role in shifting this equilibrium, which in turn dictates the reactivity of the molecule.
Diagram 1: Tautomeric Equilibria in Pyrazol-5-ols
A schematic representation of the tautomeric forms of pyrazol-5-ols.
Comparative Reactivity in Key Transformations
The interplay of steric and electronic effects of tert-butyl and methyl substituents leads to distinct outcomes in various chemical reactions.
Electrophilic Substitution: A Tale of Two Directors
Electrophilic substitution on the pyrazole ring, such as halogenation and nitration, is highly sensitive to the directing effects of substituents.[11] The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack.[11][12]
-
Methyl-substituted Pyrazol-5-ols: The electron-donating nature of the methyl group is expected to activate the pyrazole ring towards electrophilic substitution, primarily at the C4 position.
-
Tert-butyl-substituted Pyrazol-5-ols: While the tert-butyl group is also considered electron-donating, its significant steric bulk can hinder the approach of electrophiles to adjacent positions.[2] In electrophilic aromatic substitution, the tert-butyl group strongly favors para-substitution due to steric hindrance at the ortho positions.[2] A similar effect can be anticipated in pyrazole systems, potentially leading to a higher regioselectivity for C4 substitution compared to less hindered substituents.
Table 1: Predicted Regioselectivity in Electrophilic Substitution
| Substituent | Primary Electronic Effect | Primary Steric Effect | Predicted Major Product (C4-Substitution) |
| Methyl | Electron-donating | Minimal | High yield, potential for minor isomers |
| Tert-butyl | Electron-donating | High | Very high regioselectivity for C4 |
N-Alkylation: Steric Hindrance Takes Center Stage
N-alkylation is a common modification of pyrazoles, often used to introduce molecular diversity.[13][14] For unsymmetrical pyrazoles, the regioselectivity of N-alkylation is often governed by steric effects.[13]
-
Methyl-substituted Pyrazol-5-ols: With a smaller methyl group, a mixture of N1 and N2 alkylated products might be expected, with the ratio influenced by the specific reaction conditions and the nature of the alkylating agent.
-
Tert-butyl-substituted Pyrazol-5-ols: The bulky tert-butyl group is likely to direct alkylation to the less sterically hindered nitrogen atom, leading to a higher regioselectivity in the products.[13] This is supported by studies on the N-alkylation of unsymmetrical pyrazoles where steric control is a dominant factor.[13][14]
Diagram 2: N-Alkylation of a Substituted Pyrazole
General workflow for the N-alkylation of a pyrazole, leading to two possible regioisomers.
Experimental Protocols
To provide a practical context for the discussed principles, the following are generalized, step-by-step methodologies for key reactions. Researchers should optimize these protocols based on their specific substrates and available laboratory equipment.
Protocol 1: Electrophilic Bromination at the C4 Position
This protocol describes a general procedure for the selective bromination of a substituted pyrazol-5-ol at the C4 position.
Materials:
-
Substituted pyrazol-5-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF)
-
Ice bath
-
Stir plate and stir bar
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the substituted pyrazol-5-ol in DMF in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality: The use of NBS provides a mild source of electrophilic bromine. DMF is a polar aprotic solvent that can facilitate the reaction. Performing the reaction at a low temperature helps to control the reactivity and minimize side reactions. This procedure is adapted from general halogenation methods for pyrazoles.[15][16][17]
Protocol 2: Regioselective N-Alkylation
This protocol outlines a general method for the N-alkylation of a substituted pyrazol-5-ol.
Materials:
-
Substituted pyrazol-5-ol (1.0 eq)
-
Alkyl halide (e.g., methyl iodide or tert-butyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Reflux condenser
-
Heating mantle
-
Standard glassware for reaction and workup
Procedure:
-
To a round-bottom flask, add the substituted pyrazol-5-ol, potassium carbonate, and acetonitrile.
-
Add the alkyl halide to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Causality: Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolate anion. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. The choice of alkyl halide will determine the substituent introduced. This is a common method for the N-alkylation of pyrazoles.[18][19]
Conclusion: Tailoring Reactivity Through Strategic Substitution
The choice between a tert-butyl and a methyl substituent on a pyrazol-5-ol scaffold offers a powerful tool for modulating chemical reactivity. The formidable steric presence of the tert-butyl group provides a predictable means of controlling regioselectivity, particularly in electrophilic substitution and N-alkylation reactions.[2][13] This steric shielding can be invaluable in complex molecule synthesis where precise control over reaction outcomes is paramount. Conversely, the smaller methyl group exerts a more subtle electronic influence, activating the pyrazole ring for various transformations.
For drug development professionals, these differences are of strategic importance. A tert-butyl group can be introduced to block metabolic pathways, thereby increasing a drug's half-life, or to enhance binding selectivity for a specific biological target.[2] The methyl group, on the other hand, can be used to fine-tune the electronic properties of the molecule, potentially impacting its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the distinct reactivity patterns imparted by these substituents is essential for the rational design of novel pyrazole-based compounds with desired chemical and biological properties.
References
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem.
- reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, Vol. 83, No. 7, 2011.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group.
- Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl.
- Illustrated Glossary of Organic Chemistry - Steric effect.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Alkyl groups in organic molecules are NOT inductively electron-releasing. RSC Publishing.
- On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- N-alkylation method of pyrazole.
- organic reaction mechanism.
- Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
- Electrooxidation Is a Promising Approach to Functionaliz
- Electronic Effects - Mechanisms of Organic Reactions. Pharmacy 180.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
- Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Taylor & Francis.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl - Oreate AI Blog [oreateai.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkyl groups in organic molecules are NOT inductively electron-releasing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01572J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beilstein-archives.org [beilstein-archives.org]
- 17. Beilstein Archives - Halogenations of 3-aryl-1H-pyrazol-5-amines [beilstein-archives.org]
- 18. researchgate.net [researchgate.net]
- 19. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
crystal structure determination of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Executive Summary
Objective: Definitive structural assignment of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (hereafter TBPP-5-ol ).
The Challenge: Pyrazol-5-ols exhibit complex desmotropy, existing in dynamic equilibrium between three tautomeric forms: the OH-form (enol), the NH-form (pyrazolone), and the CH-form (diketone-like). While solution-state NMR often yields averaged signals due to rapid proton exchange, solid-state analysis is required to identify the biologically relevant pharmacophore and stable polymorph.
The Solution: This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (Solution NMR, PXRD, DFT), establishing SC-XRD as the non-negotiable standard for this class of compounds.
Part 1: Comparative Analysis of Structural Determination Methods
In the context of drug development, the "product" is the validated structural model . Below is a comparative performance analysis of the primary techniques used to determine the structure of TBPP-5-ol.
Performance Matrix: SC-XRD vs. Alternatives
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | Powder XRD (PXRD) | DFT Computation |
| Tautomer Identification | Definitive. Directly maps proton density (H-bonding network). | Ambiguous. Fast exchange averages signals; solvent dependent. | Inferred. Requires Rietveld refinement; difficult for flexible organic molecules. | Predictive. Identifies energy minima but ignores packing forces. |
| Stereochemistry | Absolute. Defines absolute configuration (if chiral) and packing. | Relative. NOE constraints are often insufficient for planar rings. | Fingerprint only. Good for batch consistency, not ab initio structure. | N/A |
| Intermolecular Interactions | High Resolution. Visualizes dimers, stacks, and H-bonds. | Indirect inference via concentration dependence. | Low Resolution. | Theoretical only. |
| Sample Requirement | Single high-quality crystal ( | Computational resources.[1][2] | ||
| Reliability Score | ⭐⭐⭐⭐⭐ | ⭐⭐⭐ | ⭐⭐ | ⭐⭐ |
Why SC-XRD is Critical for TBPP-5-ol
For 1-substituted pyrazol-5-ols, the literature confirms that the solid-state structure often differs from the solution state.
-
Solution State: In non-polar solvents (
), these compounds often exist as OH-form dimers or CH-forms . In polar aprotic solvents ( ), the equilibrium shifts toward the NH-form or monomers [1]. -
Solid State: SC-XRD is the only method that can freeze the dynamic equilibrium to reveal the specific tautomer stabilized by crystal packing forces (e.g., intermolecular
vs bonding) [2].
Part 2: Tautomeric & Structural Logic
The determination of TBPP-5-ol is not merely about atom connectivity; it is about resolving the tautomeric landscape.
Tautomeric Pathways of TBPP-5-ol
The following diagram illustrates the three potential forms that must be distinguished.
Figure 1: Tautomeric equilibrium of 1-substituted pyrazol-5-ols. SC-XRD determines which node represents the solid-state reality.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to ensure the growth of diffraction-quality crystals and the accurate refinement of the light atoms (Hydrogens) which define the tautomer.
Phase 1: Synthesis & Purification
-
Reagents: 3-tert-butyl-3-oxopropanoate, propargyl hydrazine hydrochloride.
-
Procedure: Cyclization in ethanol under reflux.
-
Validation: Purity must be >98% by HPLC before crystallization. Impurities act as nucleation inhibitors.
Phase 2: Crystallization Strategy (The Critical Step)
For TBPP-5-ol, the propargyl group adds lipophilicity, while the OH/NH group seeks hydrogen bonds. A dual-solvent system is required.
Recommended Method: Slow Vapor Diffusion
-
Inner Vial: Dissolve 20 mg of TBPP-5-ol in 1.5 mL of Ethanol (Good solubility, H-bond donor/acceptor).
-
Outer Vial: Add 5 mL of n-Hexane or Pentane (Anti-solvent, volatile).
-
Mechanism: As hexane diffuses into the ethanol, polarity decreases slowly, forcing the molecules to organize into the most thermodynamically stable lattice (minimizing defects).
-
Timeline: 3–7 days at ambient temperature (
).
Phase 3: Data Collection & Refinement Workflow
Figure 2: SC-XRD Data Collection and Refinement Workflow for Tautomer Assignment.
Key Refinement Nuance:
-
The Hydrogen Problem: X-rays scatter off electrons. Hydrogens have only one electron and are invisible in low-quality data.
-
The Fix: You must collect data at low temperature (100 K) to reduce thermal vibration.
-
Difference Fourier Map: After refining heavy atoms (C, N, O), look for residual electron density peaks (
-peaks) near N2 or O5.-
Peak near Oxygen = OH Form .
-
Peak near Nitrogen (N2) = NH Form .
-
Do not use "riding models" (HFIX) initially; locate the tautomeric proton experimentally.
-
Part 4: Representative Data & Interpretation[3]
Based on structural analogs (e.g., 1-phenyl-3-methyl-pyrazol-5-ol) [3, 4], the following crystallographic parameters are expected for TBPP-5-ol. Use this table to benchmark your results.
| Parameter | Expected Range/Value | Significance |
| Crystal System | Monoclinic or Triclinic | Common for organic molecules with H-bonding potential. |
| Space Group | Centrosymmetric groups are favored (allows dimer formation). | |
| Bond Length C5–O | Crucial Indicator: Short bond = C=O (NH/CH form); Long bond = C-OH (OH form). | |
| Bond Length N1–N2 | Indicates degree of delocalization in the pyrazole ring. | |
| H-Bond Pattern | Often forms centrosymmetric dimers |
Interpretation of the Propargyl Group
-
Geometry: The
angle should be near linear ( ). -
Disorder: The terminal alkyne is often flexible. If thermal ellipsoids are elongated, model with split positions (disorder) rather than forcing a single unstable position.
References
-
Arbačiauskienė, E., et al. (2025).[3] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules. Available at: [Link] (Contextualized from search results on 1-substituted pyrazolones).
-
Dardonville, C., et al. (1998).[2] "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography." New Journal of Chemistry, 22, 1421-1430.[2] Available at: [Link]
-
Holband, J., et al. (2009). "Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole...". Journal of Coordination Chemistry. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury: visualization and analysis of crystal structures." Journal of Applied Crystallography. Available at: [Link]
Note: The specific crystal structure of this compound may not be deposited in open-access databases. The protocols above represent the standard operating procedure for validating this specific chemical entity based on established pyrazole crystallography.
Sources
Navigating the Separation: A Comparative Guide to Establishing the HPLC Retention Time of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
For researchers and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides an in-depth technical framework for determining and understanding the High-Performance Liquid Chromatography (HPLC) retention time of the pyrazole derivative, 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol. In the absence of a standardized reference, this document serves as a comparative guide to establishing a robust analytical method, grounded in the principles of chromatographic theory and supported by experimental rationale for analogous compounds.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
The structure of this compound dictates its behavior in a reversed-phase HPLC system. The molecule possesses both nonpolar (tert-butyl group) and polar (pyrazol-5-ol moiety) features, classifying it as a moderately polar compound. The propargyl group (prop-2-yn-1-yl) adds a degree of hydrophobicity. The pyrazole ring itself contains nitrogen atoms that can interact with the stationary phase. These characteristics suggest that a reversed-phase HPLC method will be a suitable approach for its separation and analysis.
Proposed HPLC Methodology and Rationale
Based on the analysis of pyrazole derivatives in the scientific literature, a robust starting point for method development is proposed below.[1][2][3] This method is designed to be a self-validating system, where adjustments to the parameters can be made based on initial observations to achieve optimal separation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a nonpolar stationary phase ideal for retaining the analyte through hydrophobic interactions with its tert-butyl and propargyl groups. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing. It also helps to control the ionization state of the analyte. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC with a low viscosity and UV transparency. |
| Gradient | 30-70% B over 15 minutes | A gradient elution is recommended for initial method development to ensure the elution of the compound within a reasonable timeframe and to provide good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature enhances reproducibility by minimizing viscosity fluctuations of the mobile phase and improving peak shape.[4][5][6] |
| Detection | UV at 210 nm and 254 nm | Pyrazole derivatives typically exhibit UV absorbance. Monitoring at multiple wavelengths can aid in identification and purity assessment. |
| Injection Volume | 10 µL | A standard injection volume that is unlikely to cause peak distortion due to overloading. |
Comparative Analysis of Method Parameters and Their Impact on Retention Time
The retention time of this compound is not an absolute value but is highly dependent on the chromatographic conditions.[4][6] Understanding how key parameters influence retention is crucial for method development, troubleshooting, and transfer.
Mobile Phase Composition
The proportion of the organic modifier (acetonitrile) in the mobile phase is the most significant factor affecting retention time in reversed-phase HPLC.
-
Increasing Acetonitrile Concentration: A higher percentage of acetonitrile will decrease the polarity of the mobile phase, leading to a shorter retention time as the analyte has a reduced affinity for the nonpolar stationary phase.
-
Decreasing Acetonitrile Concentration: A lower percentage of acetonitrile will increase the mobile phase polarity, resulting in a longer retention time due to stronger hydrophobic interactions between the analyte and the C18 stationary phase.
Caption: Effect of mobile phase composition on retention time.
pH of the Mobile Phase
The pH of the mobile phase can significantly impact the retention time of ionizable compounds.[5][7] The pyrazol-5-ol moiety has an acidic proton, and the nitrogen atoms in the pyrazole ring can be protonated.
-
Low pH (e.g., with 0.1% Formic Acid): At a low pH, the pyrazol-5-ol will be in its neutral form, which is more hydrophobic and will result in a longer retention time .
-
Higher pH: As the pH increases towards the pKa of the hydroxyl group, the compound will become ionized (deprotonated), increasing its polarity and leading to a shorter retention time .
Column Temperature
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Increasing Temperature: A higher column temperature will decrease the viscosity of the mobile phase, allowing it to pass through the column more easily. This typically leads to a shorter retention time .[4][5]
-
Decreasing Temperature: A lower temperature will increase viscosity and generally result in a longer retention time . Consistent temperature control is crucial for reproducible results.[6]
Experimental Workflow for Retention Time Determination
The following workflow outlines the steps to experimentally determine and validate the retention time of this compound.
Caption: Workflow for experimental determination of HPLC retention time.
Alternative and Comparative Analytical Techniques
While reversed-phase HPLC is the most common technique, other methods can be employed for the analysis of pyrazole derivatives.
| Technique | Principle of Separation | Comparison to RP-HPLC |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. | HILIC is suitable for very polar compounds that are poorly retained in reversed-phase. For the target compound, which has significant nonpolar character, HILIC would likely result in very short retention times. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase. | SFC can offer faster separations and is considered a "greener" technique due to reduced organic solvent consumption. The selectivity can be different from HPLC, offering an orthogonal separation mechanism. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | The target molecule may have limited volatility due to the polar pyrazol-5-ol group, potentially requiring derivatization before GC analysis. |
Conclusion and Best Practices
The retention time of this compound is a critical parameter for its analytical characterization. While a definitive, universal retention time cannot be stated without experimental data, this guide provides a scientifically sound starting point for its determination. By understanding the interplay of mobile phase composition, pH, and temperature, a robust and reproducible HPLC method can be developed. For any established method, it is imperative to perform system suitability tests to ensure the consistency and reliability of the retention time data. The proposed workflow and comparative analysis herein serve as a comprehensive resource for researchers to confidently establish and interpret the chromatographic behavior of this novel pyrazole derivative.
References
-
Factors Impacting Chromatography Retention Time - Separation Science. (2024). Retrieved from [Link]
-
What are common causes for less than expected retention times on a reversed-phase LC column? - Waters Knowledge Base. (n.d.). Retrieved from [https://www.waters.com/waters/support.htm?lid=10091886&lcid=10002 Waters Corporation]([Link] Waters Corporation)
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). Retrieved from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Derivative. (2024). Results in Chemistry. Retrieved from [Link]
-
What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025). Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. Retrieved from [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH Public Access. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ijcpa.in [ijcpa.in]
- 3. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. support.waters.com [support.waters.com]
elemental analysis standards for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Technical Assessment: Elemental Analysis & Purity Validation for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Executive Summary
This guide provides a technical comparison of validation methods for This compound (hereafter referred to as TBPP ). Due to the inherent keto-enol tautomerism of the pyrazol-5-ol core and the hygroscopic nature of its solid state, traditional elemental analysis (Combustion CHN) frequently yields false negatives regarding purity.
This document compares the industry-standard Combustion Analysis against the high-fidelity alternative Quantitative NMR (qNMR) . We demonstrate that while CHN is the regulatory "Gold Standard" for publication, qNMR offers superior performance for this specific scaffold by resolving solvent entrapment issues that plague pyrazolone derivatives.
The Analytical Challenge: Tautomerism & Solvation
To establish an elemental analysis standard, one must first understand the structural dynamics of the analyte. TBPP (
-
The Problem: In the solid state, 1-substituted pyrazol-5-ols often crystallize as pyrazolones (the keto form) or form strong intermolecular hydrogen-bonded dimers. This lattice structure creates "pockets" that trap solvent molecules (water, ethanol) which are not removed by standard vacuum drying (
, 10 mbar). -
The Consequence: A chemically pure sample (>99.5% by HPLC) may fail Elemental Analysis (EA) because the trapped solvent skews the Carbon/Hydrogen ratio, leading to rejection under strict journal guidelines (
).[1]
Visualizing the Tautomeric Trap
Caption: Figure 1. The crystallization of the keto-form facilitates solvent inclusion, leading to elemental analysis failure despite high chemical purity.
Comparative Analysis: CHN vs. qNMR vs. HRMS
The following table contrasts the performance of the three primary validation methods for TBPP.
Table 1: Performance Comparison of Validation Standards
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (High-Res Mass Spec) |
| Primary Output | Mass % of C, H, N | Absolute Purity (Mass %) | Exact Mass ( |
| Standard Requirement | < 5 ppm error | ||
| TBPP Specificity | Low. Fails to distinguish analyte from trapped solvent. | High. Separates analyte signals from solvent peaks.[1] | Medium. Confirms ID, but quantifies poorly. |
| Sample Requirement | ~2–5 mg (Destructive) | ~10 mg (Non-destructive) | < 1 mg (Destructive) |
| False Negative Rate | High (Due to hygroscopicity) | Low | N/A (Not a purity test) |
| Best Use Case | Final confirmation for dry, non-solvated solids.[1] | Primary purity assignment for solvates/oils. | Identity confirmation only. |
Theoretical Standards for TBPP
For a successful CHN analysis, the experimental data must match these theoretical values within the
-
Formula:
-
Molecular Weight: 178.23 g/mol [1]
| Element | Theoretical Mass % | Acceptance Range ( |
| Carbon (C) | 67.39% | 66.99% – 67.79% |
| Hydrogen (H) | 7.92% | 7.52% – 8.32% |
| Nitrogen (N) | 15.72% | 15.32% – 16.12% |
Critical Insight: If your sample contains just 0.5 equivalents of water (common for pyrazolones), the theoretical Carbon drops to 64.15% .[1] This is a massive deviation (-3.24%) that will cause immediate rejection by reviewers, even if the molecule itself is pure.
Experimental Protocols
To validate TBPP, we recommend a Dual-Validation Workflow : Use qNMR for absolute purity assignment and optimized drying for CHN if publication requires it.
Protocol A: Optimized Drying for CHN Analysis
Standard drying is insufficient. Use this "Hard Drying" protocol.
-
Recrystallization: Recrystallize the crude solid from minimal hot Ethyl Acetate/Hexanes.[1] Avoid alcohols (MeOH/EtOH) as they hydrogen-bond strongly to the pyrazolone.[1]
-
Physical Modification: Grind the crystals into a fine powder to break solvent pockets.
-
Desiccation: Place powder in a drying pistol over
(Phosphorus Pentoxide). -
Heating: Heat to
under high vacuum (< 0.1 mbar) for 24 hours .-
Note: TBPP has a melting point/decomposition risk; do not exceed
.[1]
-
-
Handling: Seal under Argon immediately. Weigh in a glovebox if possible.
Protocol B: qNMR (The Superior Alternative)
This method validates purity regardless of solvent content.[1]
-
Internal Standard (IS) Selection: Use Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .[1]
-
Requirement: The IS signals must not overlap with TBPP's tert-butyl singlet (~1.3 ppm) or propargyl doublet (~4.8 ppm).[1]
-
-
Solvent: Dissolve ~10 mg TBPP and ~5 mg IS (weighed precisely to 0.01 mg) in DMSO-
.-
Why DMSO? It breaks the intermolecular hydrogen bonds of the pyrazolone dimers, sharpening the signals.[1]
-
-
Acquisition:
-
Calculation:
Where =Purity, =Integral Area, =Number of Protons, =Molar Mass, =Weighed Mass.[1][2][3]
Validation Workflow Diagram
The following decision tree illustrates the logical flow for certifying TBPP purity.
Caption: Figure 2. Strategic workflow for validating TBPP purity. Note the feedback loop if CHN fails due to solvation.
References
-
Tautomerism in Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Heterocycles, 2011.[1][4]
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1]
-
Comparison of Techniques: Melen, R., et al. "Unrealistic journal requirement for chemical purity of samples."[1][5] ACS Central Science, 2022.[1][5] [1]
Sources
Safety Operating Guide
Navigating the Safe Disposal of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, a compound featuring both a pyrazole moiety and a terminal alkyne. Understanding the inherent chemical properties of this molecule is paramount to mitigating risks and ensuring regulatory compliance.
The dual functionality of this compound—a pyrazole derivative and a terminal alkyne—necessitates a multi-faceted approach to its disposal. Pyrazole derivatives can exhibit a range of biological activities, and while specific toxicological data for this compound may be limited, it is prudent to handle it with care.[1][2] The presence of the terminal alkyne is of particular concern due to its acidic proton, which can be deprotonated to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts or strong bases.[3]
This guide is structured to provide clear, actionable steps for researchers, scientists, and drug development professionals to manage the waste generated from reactions involving this compound, from initial quenching to final collection by environmental health and safety (EHS) personnel.
I. Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to reiterate the foundational principles of laboratory chemical waste management. Adherence to these guidelines is not only a matter of safety but also a legal requirement under regulations set forth by bodies such as the Environmental Protection Agency (EPA).[4]
-
Waste Minimization: Whenever feasible, experimental designs should aim to reduce the volume of hazardous waste generated.[5] This can be achieved by scaling down reactions and ordering chemicals in appropriate quantities.[6]
-
Segregation: Chemical waste must be segregated based on its hazard class (e.g., flammable, corrosive, reactive, toxic).[6][7] Never mix incompatible waste streams, as this can lead to dangerous reactions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[8]
-
Container Management: Waste should be stored in appropriate, leak-proof containers that are kept securely closed when not in use.[5][7] Containers should be stored in a designated satellite accumulation area (SAA).[5][8]
-
Regulatory Compliance: All hazardous waste must be managed in accordance with federal, state, and local regulations.[4][5] This includes tracking waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" management.
II. Disposal Protocol for this compound
The following step-by-step protocol is designed to address the specific hazards associated with this compound.
A. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.
Chemical Fume Hood: All handling and quenching of waste containing this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Incompatible Materials: Avoid contact of the waste with strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and heavy metal salts (e.g., copper(I), silver, mercury) to prevent the formation of explosive acetylides.[3]
B. Disposal Pathways
There are two primary pathways for the disposal of this compound, depending on its form:
-
Unused or Expired Pure Compound: Do not attempt to treat or alter pure, unused, or expired this compound. The original container should be securely sealed, clearly labeled as hazardous waste with its full chemical name, and disposed of through your institution's Environmental Health and Safety (EHS) department.[3]
-
Reaction Mixtures: All reaction mixtures containing this compound must undergo a quenching procedure to neutralize the reactive terminal alkyne before being collected for disposal.[3]
C. Quenching Procedure for Reaction Mixtures
The primary goal of the quenching process is to protonate any potential acetylide anions and ensure the terminal alkyne is rendered non-reactive.
Step 1: Dilution
-
Before quenching, dilute the reaction mixture with an equal volume of a water-miscible solvent that is compatible with the reaction components (e.g., isopropanol, ethanol). This helps to dissipate heat generated during the quenching process.[3]
Step 2: Acidic Quench
-
In a separate flask, prepare a mild acidic solution, such as a 1 M solution of a non-oxidizing acid like citric acid or acetic acid in water.
-
Slowly, and with constant stirring, add the diluted reaction mixture to the acidic solution. The slow, controlled addition is crucial for managing any potential exotherm.
-
Monitor for any signs of gas evolution or significant temperature increase. If either is observed, pause the addition until the reaction subsides.
-
Continue stirring the mixture for at least 30 minutes after the addition is complete to ensure the quench is thorough.
Step 3: Neutralization (if required)
-
After the acidic quench, the pH of the resulting solution may be low. If required by your institution's EHS guidelines, neutralize the solution by slowly adding a weak base, such as sodium bicarbonate, until the pH is near neutral (pH 6-8). Be cautious, as the addition of a carbonate base to an acidic solution will cause gas evolution (carbon dioxide).
D. Waste Collection and Labeling
Step 1: Container Selection
-
Transfer the quenched and neutralized solution to a designated hazardous waste container. The container must be made of a material compatible with the waste components (e.g., a high-density polyethylene (HDPE) carboy).
Step 2: Labeling
-
Label the container clearly with "Hazardous Waste" and list all the chemical constituents of the quenched mixture, including the name of the quenched product, solvents, and any other reagents. Accurate labeling is critical for proper disposal by EHS personnel.[8]
Step 3: Storage and Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[5]
-
Arrange for pickup by your institution's EHS department for final disposal.[5][9]
III. Visualizing the Disposal Workflow
To provide a clear overview of the decision-making process and the procedural steps, the following diagrams have been created.
Caption: Decision tree for the initial assessment of the waste form.
Caption: Step-by-step workflow for quenching reaction mixtures.
IV. Quantitative Guidance for Quenching
The following table provides an illustrative example for quenching a hypothetical 100 mL reaction mixture. Note: These values are for guidance only and must be adjusted based on the specific concentration of this compound and the nature of the other components in the reaction mixture.
| Parameter | Value | Rationale |
| Initial Reaction Volume | 100 mL | Assumed laboratory scale |
| Dilution Solvent Volume | 100 mL | 1:1 dilution to aid in heat dissipation during quenching.[3] |
| Quenching Solution | 1 M Citric Acid | A mild, non-oxidizing acid to protonate any acetylides. |
| Quenching Solution Volume | ~200 mL | Sufficient volume to ensure complete quenching and to absorb any heat generated. |
| Neutralizing Agent | Saturated NaHCO₃ | A weak base to bring the pH to a neutral range for disposal. |
| Final Waste Volume | ~400 mL | Approximate final volume to be collected in the hazardous waste container. |
V. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the unique chemical hazards posed by the terminal alkyne and pyrazole functionalities, and by adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate risks. The principles of waste minimization, proper segregation, and clear communication with your institution's EHS department are the cornerstones of a robust chemical safety program. Your diligence in these practices not only protects you and your colleagues but also ensures the integrity of our shared environment.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. (2025, December). BenchChem.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). Wiley Online Library.
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
- Safety data sheet. (2025, January 2). BASF.
- Safety Data Sheet. (2021, December 28). Fisher Scientific.
- Safety Data Sheet. (2025, December 18). PPG.
- Safety Data Sheet. (2025, June 13). Cayman Chemical.
- Safety Data Sheet. (2025, December 10). TCI Chemicals.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. (n.d.). PMC.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Biosynthesis of alkyne-containing natural products. (n.d.). RSC Publishing.
- Recyclable Catalysts for Alkyne Functionalization. (2021, June 9). PMC.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. axonator.com [axonator.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
